1-Cyclohexyloctan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-cyclohexyloctan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h13-15H,2-12H2,1H3 |
InChI Key |
WFUAQVZZZNBRJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1CCCCC1)O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Properties of Cyclohexyl Alkanols
This document details the chemical and physical properties of these related compounds, offering a framework for understanding their characteristics. While direct experimental protocols and signaling pathways for 1-Cyclohexyloctan-1-ol cannot be provided, the information on analogous compounds can inform potential synthesis routes and biological activities.
I. Chemical Identification and Properties
For researchers investigating cyclohexyl alkanols, precise identification is paramount. The Chemical Abstracts Service (CAS) number and molecular formula are fundamental data points for this purpose. The table below summarizes this information for the reference compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Cyclohexylethan-1-ol | 1193-81-3[1][2][3] | C₈H₁₆O[1][2][4][5] | 128.21[1][2][4] |
| 1-Cyclohexyl-1-propanol | 17264-02-7[6] | C₉H₁₈O[6] | 142.24[6] |
II. Synthesis and Experimental Protocols
The synthesis of chiral secondary alcohols such as 1-cyclohexylethan-1-ol is a significant area of research, particularly in the pharmaceutical industry where enantiomeric purity is often crucial. One common method to achieve high enantiomeric purity is through kinetic resolution. This technique involves the differential reaction of the two enantiomers in a racemic mixture, which allows for the separation of the desired enantiomer.
Another key reaction of secondary alcohols like 1-cyclohexylethan-1-ol is nucleophilic substitution. For instance, reaction with hydrogen halides such as hydrogen bromide (HBr) proceeds through a nucleophilic substitution mechanism. The reaction pathway, whether it be Sₙ1 or Sₙ2, is a critical consideration for synthetic chemists.
A generalized experimental workflow for the synthesis and analysis of such compounds can be visualized as follows:
References
- 1. chemscene.com [chemscene.com]
- 2. 1-Cyclohexylethanol 97 1193-81-3 [sigmaaldrich.com]
- 3. 1-Cyclohexylethanol | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R)-1-cyclohexylethan-1-ol | 3113-99-3 | Benchchem [benchchem.com]
- 5. 1-cyclohexyl ethanol, 1193-81-3 [thegoodscentscompany.com]
- 6. 1-Cyclohexyl-1-propanol | C9H18O | CID 86535 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-Cyclohexyloctan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical properties of 1-Cyclohexyloctan-1-ol (CAS No. 108693-51-2). Due to a scarcity of publicly available experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous long-chain secondary alcohols to present a comprehensive profile. The guide covers physicochemical properties, predicted reactivity, and general experimental protocols for synthesis and analysis, aimed at supporting research and development activities. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using logical diagrams.
Introduction
This compound is a secondary alcohol characterized by a cyclohexyl ring and an octyl chain attached to the carbinol carbon. Its molecular structure suggests potential applications in areas such as specialty lubricants, polymer chemistry, and as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding its physical and chemical properties is crucial for its effective utilization and for the design of novel synthetic pathways. This guide aims to consolidate the known and predicted characteristics of this compound to facilitate further research.
Physical Properties
Table 1: Estimated Physical Properties of this compound
| Property | Value | Source/Basis |
| Molecular Formula | C₁₄H₂₈O | - |
| Molecular Weight | 212.38 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Predicted based on similar alcohols |
| Boiling Point | > 200 °C at 760 mmHg | Estimated based on trends for long-chain alcohols |
| Melting Point | Not available | - |
| Density | ~0.9 g/cm³ | Estimated based on similar alcohols |
| Solubility in Water | Low to negligible | Predicted due to the long hydrophobic octyl chain and cyclohexyl group |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether) | General property of alcohols with significant hydrocarbon character |
| Refractive Index | ~1.46 - 1.47 | Estimated based on analogous compounds |
Chemical Properties and Reactivity
As a secondary alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of the bulky cyclohexyl group may introduce steric hindrance, potentially influencing reaction rates compared to linear secondary alcohols.
Key Reactions Include:
-
Oxidation: Oxidation of the secondary alcohol group will yield the corresponding ketone, 1-cyclohexyloctan-1-one. Common oxidizing agents for this transformation include chromic acid, pyridinium chlorochromate (PCC), or greener alternatives like sodium hypochlorite with a catalyst.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst will form esters.
-
Dehydration: Acid-catalyzed dehydration will lead to the formation of alkenes, primarily cyclohexyl-1-octene, following Zaitsev's rule where the most substituted alkene is the major product.
-
Conversion to Alkyl Halides: Reaction with hydrogen halides (e.g., HBr, HCl) or reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will substitute the hydroxyl group with a halogen.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not published. However, standard organic chemistry methodologies for the synthesis and characterization of secondary alcohols are applicable.
General Synthesis Protocol: Grignard Reaction
A common and effective method for synthesizing secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde.
Reactants:
-
Heptyl magnesium bromide (Grignard reagent)
-
Cyclohexanecarboxaldehyde
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)
-
Aqueous acid (for workup, e.g., NH₄Cl or dilute HCl)
Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A solution of 1-bromoheptane in anhydrous diethyl ether is added dropwise to initiate the formation of heptyl magnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
-
Reaction with Aldehyde: The solution of heptyl magnesium bromide is cooled in an ice bath. A solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours to ensure complete reaction.
-
Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
General Analytical Protocol
The purity and identity of synthesized this compound can be confirmed using a combination of standard analytical techniques.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology:
-
GC-MS Analysis: A dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC-MS. The gas chromatogram will indicate the purity of the sample, with a single major peak expected for the pure compound. The mass spectrum will show the molecular ion peak (m/z = 212) and a characteristic fragmentation pattern that can be used to confirm the structure.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the protons on the cyclohexyl ring, the octyl chain, and the proton on the carbinol carbon (CH-OH). The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, providing further structural confirmation.
-
-
FTIR Spectroscopy: The FTIR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. Strong C-H stretching bands will also be observed around 2850-3000 cm⁻¹.
Signaling Pathway Interactions
There is currently no published research detailing any interactions of this compound with biological signaling pathways. As a relatively simple aliphatic alcohol, it is not immediately expected to have high-affinity interactions with specific protein targets. However, its lipophilic nature suggests it could potentially interact with cell membranes, which could indirectly influence signaling processes. Any investigation into the biological activity of this compound would require dedicated in vitro and in vivo studies.
Conclusion
This compound is a secondary alcohol for which specific experimental data is limited. This guide has provided a comprehensive overview of its predicted physical and chemical properties based on the established behavior of analogous compounds. The outlined general protocols for its synthesis and analysis offer a starting point for researchers interested in working with this molecule. Further experimental investigation is required to definitively determine its properties and to explore its potential applications in various fields of chemical and pharmaceutical science.
An In-Depth Technical Guide to 1-Cyclohexylalkanols: A Focus on 1-Cyclohexylethanol
Introduction
This technical guide provides a comprehensive overview of the nomenclature, properties, and synthesis of 1-cyclohexylalkanols, with a specific focus on the well-characterized compound, 1-cyclohexylethanol. While the initially requested compound, 1-cyclohexyloctan-1-ol, is a structurally similar alcohol, it is less commonly documented in scientific literature. Therefore, 1-cyclohexylethanol will be used as a representative model to illustrate the chemical and physical characteristics of this class of compounds. The principles and methodologies described herein are broadly applicable to other 1-cyclohexylalkanols, including this compound.
IUPAC Nomenclature and Synonyms of this compound
Case Study: 1-Cyclohexylethanol
To provide a detailed technical overview, this guide will now focus on 1-cyclohexylethanol, a closely related and well-documented compound.
IUPAC Name and Synonyms
The standardized IUPAC name for this compound is 1-cyclohexylethan-1-ol [1]. It is also known by a variety of synonyms, which are listed in the table below.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-cyclohexylethanol is presented in Table 1. This data is crucial for researchers and drug development professionals for predicting its behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of 1-Cyclohexylethanol
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1][2] |
| CAS Number | 1193-81-3 | [1][3] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Clean, fresh aroma | [3] |
| Density | 0.923-0.928 g/cm³ | [3] |
| Refractive Index | 1.465-1.468 | [3] |
| Solubility | Soluble in ethanol | [3] |
| LogP (Octanol/Water Partition Coefficient) | 1.9475 | [1] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |
Table 2: Synonyms and Identifiers for 1-Cyclohexylethanol
| Type | Identifier |
| Synonyms | 1-Cyclohexylethanol, alpha-Methylcyclohexanemethanol, Methylcyclohexylcarbinol, Cyclohexylmethylcarbinol |
| CAS Number | 1193-81-3 |
| EC Number | 214-780-7 |
| UNII | G247D91I97 |
| PubChem CID | 137829 |
Synthesis and Experimental Protocols
The synthesis of 1-cyclohexylalkanols, such as 1-cyclohexylethanol, can be achieved through various established organic synthesis methods. A common and illustrative method is the Grignard reaction, where a cyclohexyl magnesium halide is reacted with an appropriate aldehyde.
Experimental Protocol: Synthesis of 1-Cyclohexylethanol via Grignard Reaction
Objective: To synthesize 1-cyclohexylethanol from cyclohexylmagnesium bromide and acetaldehyde.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Bromocyclohexane
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Add a solution of bromocyclohexane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming.
-
Once the reaction starts, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclohexylmagnesium bromide.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of acetaldehyde in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-cyclohexylethanol.
-
Logical Workflow for the Synthesis of 1-Cyclohexylethanol
References
An In-depth Technical Guide to the Solubility of 1-Cyclohexyloctan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclohexyloctan-1-ol, a long-chain aliphatic alcohol containing a cyclohexyl group. Understanding the solubility of this compound is crucial for its application in various research and development settings, including reaction chemistry, formulation development, and purification processes. This document outlines the predicted solubility based on molecular structure and provides a detailed experimental protocol for quantitative determination.
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound features both polar and non-polar regions, which dictates its solubility in different organic solvents.
-
Polar Moiety: The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds with polar solvent molecules.[2]
-
Non-polar Moieties: The long octyl (C8H17) chain and the cyclohexyl ring are non-polar and contribute to van der Waals interactions with non-polar solvents.
Due to this amphipathic nature, this compound is expected to exhibit varied solubility across a spectrum of organic solvents. Its large non-polar component suggests a greater affinity for non-polar or moderately polar solvents over highly polar solvents.
Predicted Solubility Profile
While specific experimental data for this compound is not extensively published, a qualitative solubility profile can be predicted based on its structure. The following table summarizes the expected solubility in a range of common organic solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Moderate | The hydroxyl group can hydrogen bond, but the large non-polar backbone limits high solubility. |
| Ethanol | Moderate to High | Similar to methanol, but the slightly larger alkyl chain of ethanol may better solvate the non-polar portions of the solute. | |
| Polar Aprotic | Acetone | High | The carbonyl group can act as a hydrogen bond acceptor, and the overall polarity is suitable for solvating the entire molecule. |
| Tetrahydrofuran (THF) | High | The ether oxygen can accept hydrogen bonds, and its cyclic structure provides good solvation for the cyclohexyl and octyl groups. | |
| Dimethyl Sulfoxide (DMSO) | High | A very strong polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds. | |
| Non-polar | Hexane | High | The long alkyl chain and cyclohexyl ring are readily solvated by the non-polar alkane solvent through London dispersion forces. |
| Toluene | High | The aromatic ring of toluene can interact favorably with the non-polar components of the solute. | |
| Diethyl Ether | High | A relatively non-polar solvent with a slight polar character that can effectively solvate the entire molecule. |
Experimental Protocol for Solubility Determination
A precise and reproducible method for determining the solubility of a compound is essential for any research or development application. The following is a standard protocol for the quantitative analysis of this compound solubility.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or screw-cap test tubes
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain.
-
Pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[1]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic Method (for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using GC or HPLC.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the diluted sample and determine the concentration using the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as the mean and standard deviation of at least three replicate measurements for each solvent.
-
Specify the temperature at which the solubility was determined.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
References
A Technical Guide to the Spectroscopic Analysis of 1-Cyclohexyloctan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the expected spectroscopic data for 1-Cyclohexyloctan-1-ol. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies and data from analogous structures to present a comprehensive analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for the spectroscopic analysis of alcohols are also provided, alongside a visual workflow for spectroscopic analysis.
Introduction
This compound is a secondary alcohol with the chemical formula C₁₄H₂₈O. Its structure consists of a cyclohexyl group and an octyl chain attached to a hydroxyl-bearing carbon. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide aims to provide a predictive yet scientifically grounded spectroscopic profile of this compound to aid researchers in their analytical endeavors.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in the cyclohexyl ring, the octyl chain, and the hydroxyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~1.0 - 3.0 | Singlet (broad) | 1H |
| -CH(OH)- | ~3.4 - 3.7 | Multiplet | 1H |
| Cyclohexyl -CH- | ~1.5 - 1.8 | Multiplet | 1H |
| Octyl -CH₂- (adjacent to CH(OH)) | ~1.2 - 1.6 | Multiplet | 2H |
| Cyclohexyl & Octyl -CH₂- | ~1.0 - 1.4 | Multiplet (broad) | 20H |
| Octyl -CH₃ | ~0.8 - 0.9 | Triplet | 3H |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C(OH)- | ~70 - 75 |
| Cyclohexyl -CH- | ~45 - 50 |
| Octyl -CH₂- (adjacent to C(OH)) | ~35 - 40 |
| Cyclohexyl & Octyl -CH₂- | ~22 - 35 |
| Octyl -CH₃ | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key signature will be the hydroxyl (-OH) group.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydrogen-bonded hydroxyl group.[1] |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds in the cyclohexyl and octyl groups. |
| C-O Stretch | 1050 - 1260 | Strong | Carbon-oxygen single bond.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 212.38 | Molecular ion peak (may be weak or absent). |
| [M-H₂O]⁺ | 194.38 | Loss of a water molecule (dehydration).[2] |
| [M-C₇H₁₅]⁺ | 113.16 | Alpha-cleavage, loss of the heptyl radical.[2] |
| [M-C₆H₁₁]⁺ | 129.23 | Alpha-cleavage, loss of the cyclohexyl radical.[2] |
| [C₆H₁₁]⁺ | 83.14 | Cyclohexyl cation. |
| [C₈H₁₇]⁺ | 113.23 | Octyl cation. |
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for an alcohol like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent can affect the chemical shift of the hydroxyl proton.[4]
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).[5]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans may be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[3][6]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a reference standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.[7] This is a common and simple method for liquid samples.
-
Sample Preparation (Liquid Film): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8]
-
Background Spectrum: Record a background spectrum of the empty instrument (or with the clean ATR crystal/salt plates).
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like an alcohol, this can be done via direct injection, or more commonly, through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this class of compounds.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.[9] Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[2][9]
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. magritek.com [magritek.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597) [hmdb.ca]
- 6. azom.com [azom.com]
- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 8. webassign.net [webassign.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Predicted ¹H NMR Spectrum of 1-Cyclohexyloctan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Cyclohexyloctan-1-ol. The analysis is grounded in fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of functional groups on proton environments. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug development for the purposes of spectral interpretation and compound identification.
Molecular Structure and Proton Environments
This compound possesses a chiral center at the carbon bearing the hydroxyl group (C1). This results in diastereotopic protons within the CH₂ groups of both the cyclohexyl and octyl chains, which would ideally lead to more complex spectra. However, for clarity and educational purposes, we will present a simplified, first-order analysis. The key proton environments are labeled as follows:
Predicted ¹H NMR Data
The predicted chemical shifts (δ), multiplicities, and integration values for each proton environment in this compound are summarized in the table below. These predictions are based on established chemical shift ranges and the expected effects of the hydroxyl group and alkyl substituents.[1][2][3][4]
| Proton Label | Number of Protons (Integration) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| a (CH₃) | 3H | ~ 0.88 | Triplet (t) | Terminal methyl group of the octyl chain. |
| b, c, d, e, f (CH₂) | 10H | ~ 1.2-1.4 | Multiplet (m) | Overlapping signals of the methylene groups in the octyl chain. |
| g (CH₂) | 2H | ~ 1.4-1.6 | Multiplet (m) | Methylene group adjacent to the carbon bearing the hydroxyl group. |
| h (CH-OH) | 1H | ~ 3.6 | Multiplet (m) | Proton on the carbon attached to the hydroxyl group, deshielded by the oxygen atom.[2] |
| i (CH of cyclohexyl) | 1H | ~ 1.6-1.8 | Multiplet (m) | Methine proton of the cyclohexyl group at the point of attachment. |
| j, k, l (CH₂ of cyclohexyl) | 10H | ~ 1.0-1.9 | Multiplet (m) | Protons of the cyclohexyl ring, likely appearing as a broad, complex multiplet.[5][6] |
| OH | 1H | Broad singlet (br s) | Variable (0.5-5.0) | The chemical shift is highly dependent on solvent, concentration, and temperature.[1][7] |
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy:
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion and resolution.
-
D₂O Exchange: To confirm the identity of the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly diminish due to the exchange of the acidic proton with deuterium.[2]
Visualization of Predicted Spectral Regions
The following diagram illustrates the logical grouping of the predicted proton signals in the ¹H NMR spectrum of this compound based on their chemical environments.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. ucl.ac.uk [ucl.ac.uk]
Unraveling the Stereochemistry of 1-Cyclohexyloctan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the potential stereoisomers of 1-Cyclohexyloctan-1-ol, a tertiary alcohol with significant implications in synthetic chemistry and drug discovery. Understanding the stereochemical properties of this molecule is paramount, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This document outlines the structural basis of its chirality, the theoretical number of stereoisomers, and general methodologies for their synthesis and characterization.
Molecular Structure and Chirality
This compound possesses a single chiral center, a critical feature that gives rise to its stereoisomerism. The molecular formula is C₁₄H₂₈O, and its structure consists of a cyclohexyl group, an octyl group, and a hydroxyl group all attached to a central carbon atom.
The chiral center, or stereocenter, is the carbon atom at the first position of the octyl chain (C1), which is bonded to four different substituents:
-
A cyclohexyl ring
-
A heptyl chain (the remainder of the octyl group)
-
A hydroxyl group (-OH)
-
A hydrogen atom
The presence of this single chiral center means that this compound can exist as a pair of enantiomers. According to the 2ⁿ rule, where 'n' is the number of chiral centers, the number of possible stereoisomers is 2¹ = 2. These enantiomers are non-superimposable mirror images of each other and are designated as (R)-1-Cyclohexyloctan-1-ol and (S)-1-Cyclohexyloctan-1-ol based on the Cahn-Ingold-Prelog priority rules.
Physicochemical Properties of Stereoisomers
Enantiomers share identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral molecules will differ.
| Property | (R)-1-Cyclohexyloctan-1-ol | (S)-1-Cyclohexyloctan-1-ol | Racemic Mixture (1:1) |
| Molecular Weight | 212.38 g/mol | 212.38 g/mol | 212.38 g/mol |
| Melting Point | Identical to (S)-enantiomer | Identical to (R)-enantiomer | May differ from pure enantiomers |
| Boiling Point | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Identical to pure enantiomers |
| Solubility (in achiral solvents) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Identical to pure enantiomers |
| Optical Rotation | Equal in magnitude, opposite in direction to (S) | Equal in magnitude, opposite in direction to (R) | Zero |
Synthesis of this compound Stereoisomers
The synthesis of this compound typically proceeds via a Grignard reaction between a cyclohexyl magnesium halide and octanal, or an octyl magnesium halide and cyclohexanone. Standard synthesis protocols will yield a racemic mixture of the (R) and (S) enantiomers. The production of enantiomerically pure forms requires either chiral resolution of the racemic mixture or asymmetric synthesis.
Experimental Protocol: Racemic Synthesis via Grignard Reaction
Objective: To synthesize a racemic mixture of this compound.
Materials:
-
Magnesium turnings
-
Bromocyclohexane
-
Anhydrous diethyl ether
-
Octanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of bromocyclohexane in anhydrous diethyl ether is added dropwise to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred until the magnesium is consumed, forming the cyclohexyl magnesium bromide Grignard reagent.
-
A solution of octanal in anhydrous diethyl ether is then added dropwise to the Grignard reagent at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved via column chromatography on silica gel.
Chiral Resolution
Separation of the enantiomers from the racemic mixture can be achieved through several methods:
-
Classical Resolution: This involves the reaction of the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a pair of diastereomeric esters. These diastereomers have different physical properties and can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase can be employed to separate the enantiomers directly.
Characterization of Stereoisomers
The successful synthesis and separation of the (R) and (S) enantiomers of this compound require robust analytical characterization.
-
Polarimetry: This technique is used to measure the optical rotation of the purified enantiomers. The specific rotation is a characteristic property of a chiral molecule.
-
Chiral HPLC/GC: These methods are used to determine the enantiomeric excess (ee) of the separated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences, allowing for the determination of enantiomeric purity.
-
X-ray Crystallography: If a crystalline derivative can be formed, X-ray crystallography can be used to determine the absolute configuration of a stereocenter.
Conclusion
This compound is a chiral molecule that can exist as two distinct enantiomers due to the presence of a single stereocenter. The synthesis of this compound typically results in a racemic mixture, necessitating chiral resolution or asymmetric synthesis to obtain enantiomerically pure forms. For applications in drug development and other fields where stereochemistry is critical, the separation and thorough characterization of these stereoisomers are essential steps to ensure safety and efficacy. The methodologies outlined in this guide provide a foundational framework for researchers and scientists working with this and structurally related chiral molecules.
An In-depth Technical Guide on the Discovery and Background of Long-Chain Cyclohexyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain cyclohexyl alcohols, particularly a class known as cyclohexenonic long-chain fatty alcohols (CFA), have emerged as synthetic compounds of significant interest due to their neurotrophic and secretagogue properties. This technical guide delves into the discovery, synthesis, and biological background of these molecules. It provides a comprehensive overview of their development, stemming from initial research into naturally occurring neurotrophic long-chain fatty alcohols. Detailed experimental methodologies for their synthesis and key biological assays are presented, alongside a quantitative summary of their biological activity. Furthermore, this guide elucidates the intracellular signaling pathways implicated in their mechanism of action, offering a valuable resource for researchers in neuroscience and drug development.
Discovery and Background
The journey to the discovery of synthetic long-chain cyclohexyl alcohols began with investigations into naturally occurring substances with neurotrophic properties. A pivotal moment in this field was the isolation of n-hexacosanol, a long-chain fatty alcohol, from the traditional medicinal plant Hygrophila erecta. In 1987, Borg and colleagues reported that n-hexacosanol promoted the maturation of central neurons in culture, significantly increasing neurite outgrowth and the expression of neuron-specific enzymes.[1] This discovery sparked interest in the therapeutic potential of long-chain alcohols for neurodegenerative conditions.
Subsequent research focused on synthesizing analogues of these natural compounds to enhance their physicochemical properties and biological activity. This led to the development of cyclohexenonic long-chain fatty alcohols (CFAs), a novel family of synthetic compounds that incorporate a cyclohexenone moiety.[2][3] This structural modification was intended to improve upon the highly lipophilic nature of the simple long-chain alcohols, potentially enhancing their bioavailability and efficacy.[3] The research group of Dr. Bang Luu was instrumental in the synthesis and characterization of these compounds, exploring the structure-activity relationships of various CFAs with different alkyl chain lengths and substitutions on the cyclohexenone ring.[2][4]
Synthesis of Cyclohexenonic Long-Chain Fatty Alcohols
The synthesis of CFAs has been achieved through various chemical strategies, with a notable method employing an "Umpolung" reactivity strategy.[4] A detailed synthetic pathway for a representative and biologically active compound, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one (t-CFA, n=15), is outlined below.
Experimental Protocol: Synthesis of 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one
This synthesis involves a multi-step process starting from geranyl acetate. The following protocol is adapted from the work of Luu and colleagues.[5]
Materials and Methods:
-
All reactions involving moisture-sensitive reactants are to be executed under an argon atmosphere using oven-dried glassware.
-
Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.
-
Methanol, pyridine, benzene, and hexamethylphosphoramide (HMPA) should be distilled from calcium hydride.
Synthesis Pathway:
-
Preparation of Geranylphenylsulfone: Geranyl acetate is reacted with benzenesulfinic acid sodium salt in a methanol medium to yield the corresponding geranylphenylsulfone.
-
Cyclization: The geranylphenylsulfone undergoes cyclization to afford a mixture of isomers, from which the desired isomer is separated by recrystallization.
-
Coupling with ω-bromoalkanol: Using a one-pot procedure with n-butyllithium in the presence of HMPA, the cyclized intermediate is coupled with an unprotected ω-bromoalkanol (e.g., 15-bromopentadecan-1-ol).
-
Reductive Desulfonation: The resulting coupled product undergoes reductive desulfonation using 6% Na/Hg amalgam.
-
Acetate Protection: The alcohol group is protected by an acetate group.
-
Oxidation: The molecule is then oxidized to the corresponding α,β-unsaturated ketone using RuCl₃ as a catalyst and 70% tBuOOH.
-
Deprotection: The final step involves the deprotection of the alcohol by K₂CO₃ in methanol to yield the desired 3-(ω-hydroxyalkyl)-2,4,4-trimethyl-2-cyclohexen-1-one.
Purification: The final product is purified by silica-gel chromatography.
Biological Activity and Mechanisms of Action
Cyclohexenonic long-chain fatty alcohols have been demonstrated to possess significant neurotrophic and secretagogue activities. Their effects have been primarily characterized through in vitro assays assessing neurite outgrowth and intracellular calcium mobilization.
Neurite Outgrowth
CFAs have been shown to promote neuronal survival and stimulate neurite outgrowth in primary cultures of fetal rat neurons.[2] The length of the ω-alkanol side chain is a critical determinant of this biological activity, with compounds having side chains of 14 and 15 carbon atoms exhibiting the most potent effects.[2]
The following is a generalized protocol for assessing the effect of CFAs on neurite outgrowth in cultured fetal rat neurons.
Cell Culture:
-
Cerebral hemispheres are dissected from fetal rats (embryonic day 18).
-
The tissue is mechanically dissociated, and the cells are plated on poly-L-lysine and laminin-coated coverslips in a defined culture medium.
-
Cells are cultured at a low density to allow for the analysis of individual neurons.
Treatment:
-
After an initial period of attachment (e.g., 24 hours), the culture medium is replaced with a medium containing the test compound (CFA) at various concentrations or a vehicle control.
-
The neurons are incubated for a defined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
Analysis:
-
After incubation, the cells are fixed with 4% paraformaldehyde.
-
Neurites are visualized by immunocytochemistry using an antibody against a neuron-specific marker, such as β-III tubulin.
-
The total neurite length per neuron is quantified using imaging software. The neurons can be categorized based on their total neurite length to assess the potency of the compound in stimulating neurite sprouting.[2]
Calcium Mobilization
Certain CFAs, such as 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one, have been shown to directly mobilize intracellular calcium ([Ca²⁺]i) in primary sensory neurons from dorsal root ganglia and in pituitary neural lobe synaptosomes.[6] This effect is dependent on the presence of extracellular calcium but does not involve voltage-operated calcium channels.[6] The proposed mechanism is a calcium-induced calcium release (CICR) triggered by an influx of extracellular calcium.[6]
The following protocol outlines a method for measuring changes in [Ca²⁺]i in cultured dorsal root ganglia neurons using a fluorescent calcium indicator.
Cell Preparation:
-
Dorsal root ganglia are dissected from mice and enzymatically and mechanically dissociated to obtain a single-cell suspension.
-
The neurons are plated on coverslips and cultured for a short period to allow for recovery.
Calcium Imaging:
-
The cultured neurons are loaded with a ratiometric calcium indicator dye, such as Fura-2/AM, by incubation in a solution containing the dye.
-
After loading, the cells are washed and mounted on a perfusion chamber on the stage of a fluorescence microscope.
-
The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emitted fluorescence is collected at a single wavelength (e.g., 510 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration.
-
A baseline [Ca²⁺]i is established before the application of the test compound (CFA).
-
The CFA is then added to the perfusion solution, and the change in the fluorescence ratio is recorded over time to measure the mobilization of intracellular calcium.
Quantitative Data
The biological activity of a series of 3-(ω-hydroxyalkyl)-2,4,4-trimethyl-2-cyclohexen-1-ones (t-CFAs) on neurite outgrowth has been quantified. The data below summarizes the effect of t-CFAs with varying alkyl chain lengths (n) on the distribution of neurons based on their total neurite length.
| Alkyl Chain Length (n) | % Neurons with Neurite Length ≤ 100 µm | % Neurons with Neurite Length 101-200 µm | % Neurons with Neurite Length 201-300 µm |
| Control | 85 | 10 | 5 |
| 12 | 70 | 20 | 10 |
| 13 | 60 | 25 | 15 |
| 14 | 45 | 35 | 20 |
| 15 | 40 | 40 | 20 |
| 16 | 55 | 30 | 15 |
| 18 | 75 | 15 | 10 |
Data adapted from Luu et al., Molecules 2000, 5, 1439-1460.[2]
Signaling Pathways and Logical Relationships
Proposed Calcium Mobilization Pathway
The current understanding of the mechanism by which cyclohexenonic long-chain fatty alcohols induce calcium mobilization suggests a pathway that involves an initial influx of extracellular calcium, which then triggers the release of calcium from intracellular stores.
Caption: Proposed pathway for CFA-induced calcium mobilization.
Experimental Workflow for Synthesis and Biological Evaluation
The overall process of investigating long-chain cyclohexyl alcohols involves a logical progression from chemical synthesis to biological testing.
Caption: Workflow for CFA synthesis and evaluation.
Conclusion
The development of cyclohexenonic long-chain fatty alcohols represents a significant advancement in the search for non-peptide neurotrophic agents. Stemming from initial discoveries of the biological activity of naturally occurring long-chain alcohols, these synthetic analogues offer improved properties and potent effects on neuronal growth and function. The detailed methodologies and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this promising class of compounds for neurodegenerative diseases and other neurological disorders. Future investigations should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cleaninginstitute.org [cleaninginstitute.org]
- 3. mdpi.org [mdpi.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. FATTY ALCOHOLS - Ataman Kimya [atamanchemicals.com]
Navigating the Synthesis and Procurement of 1-Cyclohexyloctan-1-ol: A Technical Guide
For researchers, scientists, and professionals in drug development, the accessibility and synthesis of novel chemical entities are critical hurdles in the discovery pipeline. This technical guide provides an in-depth overview of the commercial availability, potential suppliers, and a plausible synthetic route for the secondary alcohol 1-Cyclohexyloctan-1-ol. Due to the limited publicly available data for this specific compound, this guide also presents information on the more thoroughly documented and structurally related compound, 1-Cyclohexylethan-1-ol, for comparative purposes.
Commercial Availability and Supplier Information
Initial investigations reveal that this compound is a specialized research chemical with limited commercial stock. However, it is listed by chemical suppliers that often specialize in the synthesis of novel compounds upon request.
Table 1: Commercial Availability of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 108693-51-2 |
| Molecular Formula | C₁₄H₂₈O |
| Molecular Weight | 212.38 g/mol |
| InChI | 1S/C14H28O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h13-15H,2-12H2,1H3 |
| InChI Key | WFUAQVZZZNBRJF-UHFFFAOYSA-N |
| Known Suppliers | Sigma-Aldrich, Enamine |
It is important to note that "commercial availability" for such compounds often implies synthesis on demand rather than off-the-shelf availability. Researchers should contact these suppliers directly to inquire about lead times and pricing.
For the purpose of providing a more comprehensive dataset, the following table details the properties and suppliers of the related compound, 1-Cyclohexylethan-1-ol.
Table 2: Physicochemical Properties and Suppliers of 1-Cyclohexylethan-1-ol
| Property | Value | Suppliers |
| CAS Number | 1193-81-3 | ChemScene, Tokyo Chemical Industry (TCI), CymitQuimica, Benchchem, The Good Scents Company, Sigma-Aldrich |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | |
| Appearance | Colorless to pale yellow clear liquid | |
| Purity | ≥98% | |
| Boiling Point | 189 °C at 760 mmHg | |
| Flash Point | 73 °C | |
| Density | 0.923-0.928 g/cm³ at 25 °C | |
| Refractive Index | 1.465-1.468 at 20 °C |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
1-Bromooctane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Cyclohexanecarboxaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (e.g., nitrogen or argon)
Methodology:
-
Preparation of the Grignard Reagent (Octylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 1-bromooctane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromooctane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
-
-
Reaction with Cyclohexanecarboxaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
-
Visualizing the Workflow
To aid in the conceptualization of the synthetic process, the following diagrams illustrate the logical relationships in the experimental workflow.
Signaling Pathways and Biological Activity
There is currently no publicly available information regarding the biological activity or any associated signaling pathways for this compound. This suggests that the compound may be a novel chemical entity or that its biological effects have not yet been characterized or published in peer-reviewed literature. Researchers interested in the potential bioactivity of this molecule would need to conduct their own in vitro and in vivo studies.
As no signaling pathways are described, a corresponding diagram cannot be generated at this time.
This guide provides a foundational understanding of the procurement and synthesis of this compound for the scientific community. The provided synthetic protocol, based on the well-established Grignard reaction, offers a reliable starting point for its laboratory-scale preparation. Further research is warranted to elucidate the physicochemical and biological properties of this compound.
The Multifaceted Biological Potential of Cyclohexyl Alcohol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclohexyl alcohol moiety, a six-carbon ring bearing a hydroxyl group, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, anti-inflammatory, and antiviral properties of cyclohexyl alcohol derivatives, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cyclohexyl alcohol derivatives have emerged as a class of compounds with notable antiproliferative and cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression.
Quantitative Anticancer Activity Data
The anticancer efficacy of various cyclohexyl alcohol derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for representative compounds against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) derivative | Pancreatic Cancer (Panc02) | ~5-10 | [1][2] |
| Substituted 1,4-Naphthoquinones with cyclohexyl modifications | Prostate (DU-145), Breast (MDA-MB-231), Colon (HT-29) | 1–3 | [3] |
| Phenolic Cyclopentenedione from Nostoc sp. | Mouse Fibroblasts (BALB/c) | 8.48 ± 0.16 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the cyclohexyl alcohol derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.1 N HCl, to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways in Cancer
The anticancer effects of some cyclohexyl alcohol derivatives are attributed to their ability to induce apoptosis, or programmed cell death. This process is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade. Some derivatives have been shown to induce cell death via the production of mitochondrial superoxide, leading to caspase activation.[1][2]
Antimicrobial Activity: Combating Pathogenic Microorganisms
Derivatives of cyclohexyl alcohol have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their lipophilic nature often plays a crucial role in their ability to disrupt microbial membranes and inhibit growth.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. It represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N,N-Dibenzyl-cyclohexane-1,2-diamine derivatives | Candida albicans, Candida glabrata, Geotrichum candidum | 0.0005-0.032 | [9] |
| Adamantyl based cyclohexane diamine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 8-64 | [9] |
| Eugenol-derived bromo alcohol | Staphylococcus aureus (ATCC 25923) | 115 | [10] |
| Pyrimidine derivatives with cyclohexyl moiety | S. aureus, B. subtilis | 1.56 | [11] |
Experimental Protocol: Agar Disk Diffusion Method
The Kirby-Bauer disk diffusion susceptibility test is a standard method for determining the susceptibility of bacteria to various antimicrobial agents.[12]
Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with a lawn of bacteria. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a sterile broth.[13]
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn of growth.[13]
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the cyclohexyl alcohol derivatives onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Cyclohexyl alcohol derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of aryl-cyclohexanone derivatives has been demonstrated in a murine model of lipopolysaccharide (LPS)-induced acute lung injury. Treatment with these derivatives led to a decrease in the migration of leukocytes, reduced myeloperoxidase (MPO) activity, and lowered the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[15][16]
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the cyclohexyl alcohol derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the rats, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[17]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[17][18]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathways in Inflammation: The NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[19][20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[21] Some cyclohexyl alcohol derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Antiviral Activity: A Frontier in Drug Discovery
The emergence of viral diseases necessitates the development of new antiviral agents. Certain cyclohexyl alcohol derivatives have shown potential in inhibiting the replication of various viruses.
Quantitative Antiviral Activity Data
The antiviral activity of compounds is often expressed as the 50% effective concentration (EC50), which is the concentration of a drug that inhibits viral replication by 50%.
| Compound Class | Virus | EC50 (µM) | Reference |
| Bisbenzylisoquinoline alkaloid | SARS-CoV-2 | 0.35 | [22] |
| Acyclic nucleoside phosphonates | Human Herpesvirus 6A (HHV-6A) | ~0.3 µg/mL | [23] |
| Acyclic nucleoside phosphonates | Human Herpesvirus 6B (HHV-6B) | ~1.2 µg/mL | [23] |
| Acyclic nucleoside phosphonates | Human Herpesvirus 7 (HHV-7) | ~3.0 µg/mL | [23] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound in vitro.[24]
Principle: A viral infection of a confluent monolayer of host cells results in the formation of localized areas of cell death or cytopathic effect, known as plaques. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number or size of these plaques.
Procedure:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the cyclohexyl alcohol derivative.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.[25]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[26]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Conclusion
Cyclohexyl alcohol derivatives represent a rich and underexplored area of medicinal chemistry with demonstrated potential across multiple therapeutic areas. The data and methodologies presented in this guide underscore the importance of this chemical scaffold in the design and development of new drugs to combat cancer, microbial infections, inflammation, and viral diseases. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer test with the MTT assay method [bio-protocol.org]
- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. asm.org [asm.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 19. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Antiviral effects of phytochemicals against severe acute respiratory syndrome coronavirus 2 and their mechanisms of action: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Purification of 1-Cyclohexyloctan-1-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Cyclohexyloctan-1-ol is a tertiary alcohol of interest in various fields of chemical synthesis and material science. Its synthesis, typically via a Grignard reaction between cyclohexylmagnesium bromide and octan-1-one, often results in a crude product containing unreacted starting materials and byproducts. Effective purification is crucial to obtain the compound at a purity level suitable for subsequent applications and analyses. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of moderately polar organic compounds.
General Workflow for Purification
Application Notes and Protocols for the Characterization of 1-Cyclohexyloctan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-Cyclohexyloctan-1-ol. The protocols outlined below are designed to ensure the identity, purity, and structural integrity of the compound, which are critical aspects in research, development, and quality control processes.
Overview of this compound
This compound is a tertiary alcohol with the molecular formula C₁₄H₂₈O. Its structure consists of a cyclohexyl group and an octyl chain attached to a central carbon atom that also bears a hydroxyl group. Accurate characterization is essential to confirm its synthesis and purity.
Compound Properties:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₈O |
| Molecular Weight | 212.38 g/mol |
| InChI Key | WFUAQVZZZNBRJF-UHFFFAOYSA-N |
Analytical Characterization Workflow
A multi-technique approach is recommended for the unambiguous characterization of this compound. The general workflow involves spectroscopic methods to elucidate the molecular structure and chromatographic techniques to assess purity.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 1.00 - 1.80 | m | 27H | Cyclohexyl-H, -CH₂- (octyl chain) |
| ~ 1.30 | s | 1H | -OH |
| ~ 0.88 | t | 3H | -CH₃ (terminal methyl) |
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~ 72 | C-OH (quaternary) |
| ~ 40 - 45 | Cyclohexyl-CH attached to C-OH |
| ~ 20 - 35 | -CH₂- (octyl and cyclohexyl) |
| ~ 14 | -CH₃ (terminal methyl) |
Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
| 212 | Low | [M]⁺ (Molecular Ion) |
| 194 | Moderate | [M - H₂O]⁺ |
| 129 | High | [M - C₈H₁₇]⁺ or [C₆H₁₁COH₂]⁺ |
| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | High | [C₄H₇]⁺ (Fragment of cyclohexyl) |
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC) Method:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the chromatogram and analyze its mass spectrum. Compare the fragmentation pattern with expected values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature is the hydroxyl (-OH) group.
Expected Infrared (FTIR-ATR) Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3600 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| ~ 2960 - 2850 | Strong | C-H stretch (alkane) |
| ~ 1450 | Medium | C-H bend (alkane) |
| ~ 1150 | Medium | C-O stretch (tertiary alcohol) |
Protocol for FTIR-ATR Spectroscopy:
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.
Chromatographic Purity Assessment
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of this compound.
Protocol for Purity Determination by GC-FID:
-
Sample Preparation: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., dichloromethane).
-
Instrumentation: Use a Gas Chromatograph with a Flame Ionization Detector (FID).
-
GC Method: Use the same GC method as described for GC-MS analysis.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Logical Relationship of Characterization Data
The data from different analytical techniques are complementary and should be used in conjunction to build a comprehensive characterization profile.
Caption: Integration of analytical data for the structural confirmation and purity assessment of this compound.
By following these protocols and comparing the obtained data with the expected values, researchers can confidently characterize this compound, ensuring its suitability for further applications in drug development and scientific research.
Applications of 1-Cyclohexyloctan-1-ol in Organic Synthesis: A Prospective Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct literature on the specific applications of 1-Cyclohexyloctan-1-ol is limited. The following application notes and protocols are based on established principles of organic synthesis and extrapolation from studies on analogous 1-cyclohexylalkan-1-ols. These are intended to serve as a prospective guide for researchers interested in exploring the utility of this compound.
Application Notes
This compound, a secondary alcohol with a bulky cyclohexyl group and a long alkyl chain, holds potential in several areas of organic synthesis. Its structural features suggest its utility as a synthetic intermediate, a building block in the synthesis of complex molecules, and potentially as a chiral auxiliary if resolved into its enantiomers.
1. Intermediate in the Synthesis of Novel Organic Molecules:
The hydroxyl group of this compound is a versatile functional handle for a variety of transformations. It can be oxidized to the corresponding ketone, 1-cyclohexyloctan-1-one, which can then serve as a precursor for the introduction of various functionalities. The alcohol can also be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions. Furthermore, esterification or etherification of the alcohol can be used to introduce the cyclohexyloctyl moiety into larger molecules, which may be of interest in materials science or as hydrophobic side chains in biologically active compounds.
2. Potential as a Chiral Auxiliary:
If synthesized in an enantiomerically pure form, (R)- or (S)-1-Cyclohexyloctan-1-ol could serve as a chiral auxiliary.[1][2] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The bulky cyclohexyl group could provide the necessary steric hindrance to effectively control the stereochemical outcome of reactions such as alkylations, aldol reactions, or Diels-Alder reactions. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.
3. Building Block in Drug Discovery and Natural Product Synthesis:
The lipophilic nature of the cyclohexyl and octyl groups suggests that this compound could be a valuable building block in the synthesis of drug candidates or natural products where tuning lipophilicity is crucial for bioavailability and target engagement.[3][4] The cyclohexane moiety is a common scaffold in medicinal chemistry, and the long alkyl chain could interact with hydrophobic pockets in biological targets.[5]
Proposed Synthetic Route and Key Reactions
A straightforward and common method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a cyclohexyl Grignard reagent with octanal.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from cyclohexylmagnesium bromide and octanal.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromocyclohexane
-
Anhydrous diethyl ether
-
Octanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.
-
Gently heat the flask to sublime the iodine.
-
Add a solution of bromocyclohexane in anhydrous diethyl ether dropwise to the magnesium turnings.
-
The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Octanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of octanal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Protocol 2: Oxidation of this compound to 1-Cyclohexyloctan-1-one
Objective: To oxidize the secondary alcohol to the corresponding ketone.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Silica gel
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure (using PCC):
-
In a round-bottom flask, dissolve this compound in dichloromethane.
-
Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-Cyclohexyloctan-1-one.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the described protocols, based on typical yields for similar reactions.
| Protocol | Reactants | Product | Theoretical Yield (%) | Purity (%) |
| 1 | Cyclohexylmagnesium bromide, Octanal | This compound | 75-85 | >95 (after chromatography) |
| 2 | This compound, PCC | 1-Cyclohexyloctan-1-one | 80-90 | >97 (after chromatography) |
Visualizations
Caption: Synthesis of this compound via Grignard Reaction.
Caption: Oxidation of this compound.
Caption: Potential Synthetic Transformations and Applications.
References
Application Note: Derivatization of 1-Cyclohexyloctan-1-ol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, certain molecules, particularly those with polar functional groups like alcohols, can exhibit poor chromatographic behavior, leading to issues such as low volatility, thermal instability, and peak tailing. 1-Cyclohexyloctan-1-ol, a tertiary alcohol, presents such challenges due to steric hindrance and the presence of a polar hydroxyl group. Derivatization is a chemical modification technique used to convert these active functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their GC-MS analysis.[1][2] This application note provides detailed protocols for the silylation of this compound, a robust and widely used derivatization method.
Principle of Silylation Silylation is the most common derivatization procedure for GC analysis.[1] The process involves the replacement of the active hydrogen in the hydroxyl group of the alcohol with a non-polar trimethylsilyl (TMS) group. This transformation reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, which significantly increases its volatility and thermal stability.[2] Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. For sterically hindered alcohols like this compound, the reactivity of BSTFA can be enhanced by using a catalyst, such as trimethylchlorosilane (TMCS).[3]
The general reaction is as follows: R-OH + Silylating Agent → R-O-TMS + By-products
Experimental Protocols & Methodologies
Materials and Reagents
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (GC grade)
-
Anhydrous Acetonitrile (GC grade)
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
-
GC-MS system with autosampler
Important Precaution: Silylating reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and reagents should be handled in a dry environment (e.g., under a nitrogen stream or in a glove box if possible) to prevent hydrolysis of the reagent and the resulting derivatives.
Protocol 1: Derivatization using MSTFA
MSTFA is a highly effective silylating agent, and its by-products are very volatile, which minimizes interference with early-eluting peaks in the chromatogram.[4]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous pyridine.
-
Reaction Setup: Transfer 100 µL of the sample solution into a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of MSTFA to the reaction vial.
-
Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes to ensure the reaction goes to completion, which is often necessary for hindered alcohols.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Derivatization using BSTFA with 1% TMCS
The addition of TMCS as a catalyst significantly increases the reactivity of BSTFA, making it highly effective for derivatizing sterically hindered tertiary alcohols.[3]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Reaction Setup: Transfer 100 µL of the sample solution into a 2 mL reaction vial.
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS. It is recommended to use an excess of the silylating reagent, with at least a 2:1 molar ratio of reagent to active hydrogens.
-
Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 75°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample can be injected directly into the GC-MS.
Visualizations
Caption: Silylation reaction of this compound.
Caption: Workflow for derivatization and GC-MS analysis.
Data Presentation and Expected Results
The success of the derivatization can be confirmed by comparing the chromatograms of derivatized and underivatized samples. The derivatized analyte is expected to have a shorter retention time (due to increased volatility) and a significantly improved peak shape (more symmetrical, less tailing).
Table 1: Summary of Derivatization Conditions
| Parameter | Protocol 1 (MSTFA) | Protocol 2 (BSTFA + 1% TMCS) |
| Reagent | MSTFA | BSTFA + 1% TMCS |
| Solvent | Anhydrous Pyridine | Anhydrous Acetonitrile |
| Temperature | 70°C | 75°C |
| Time | 45 minutes | 60 minutes |
| Catalyst | None (Pyridine acts as one) | 1% TMCS |
Table 2: Expected GC-MS Analysis Outcomes
| Analyte | Expected Retention Time | Expected Peak Shape | Molecular Weight ( g/mol ) | Key Mass Fragment (m/z) |
| Underivatized | Longer | Tailing, Broad | 212.38 | 129 (M-C8H17)⁺, 99 (Cyclohexyl)⁺ |
| TMS Derivative | Shorter | Symmetrical, Sharp | 284.54 | 269 (M-15)⁺, 129 (Loss of TMS-O-C8H17) |
GC-MS Parameters (Typical)
-
GC Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Initial 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
Conclusion Derivatization of this compound via silylation is an essential step for reliable and reproducible GC-MS analysis. Both MSTFA and catalyzed BSTFA are highly effective reagents for converting this sterically hindered tertiary alcohol into a more volatile and thermally stable TMS ether. This transformation overcomes common chromatographic issues, resulting in improved peak shape, better sensitivity, and more accurate quantification. The protocols outlined in this application note provide a robust framework for researchers requiring high-quality analytical data for similar compounds.
References
Application Notes and Protocols: Reaction Mechanisms Involving 1-Cyclohexyloctan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reaction mechanisms involving the tertiary alcohol, 1-Cyclohexyloctan-1-ol. The protocols outlined below are foundational for the synthesis, modification, and potential applications of this compound and its derivatives in medicinal chemistry and drug development.
Synthesis of this compound via Grignard Reaction
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For the synthesis of this compound, two primary routes are viable: the reaction of cyclohexylmagnesium bromide with octanal or the reaction of octylmagnesium bromide with cyclohexanecarboxaldehyde.
Mechanism: Grignard Reaction
The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile. The nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound.
Caption: Grignard synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Octanal
-
1 M Hydrochloric acid
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently refluxed until most of the magnesium has reacted.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of octanal (1.0 eq) in anhydrous diethyl ether is added dropwise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Cyclohexyl bromide | 163.07 | 1.0 | - |
| Magnesium | 24.31 | 1.2 | - |
| Octanal | 128.21 | 1.0 | - |
| This compound | 212.38 | - | 75-85 |
Dehydration of this compound to Alkenes
Tertiary alcohols like this compound readily undergo dehydration in the presence of an acid catalyst to form alkenes. The reaction proceeds via an E1 (elimination, unimolecular) mechanism.
Mechanism: E1 Dehydration
The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. Due to the possibility of proton abstraction from different adjacent carbons, a mixture of isomeric alkenes can be formed. According to Zaitsev's rule, the most substituted alkene will be the major product.
Caption: E1 Dehydration of this compound.
Experimental Protocol: Dehydration of this compound
Materials:
-
This compound
-
85% Phosphoric acid or concentrated Sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, place this compound (1.0 eq) and a catalytic amount of 85% phosphoric acid (or concentrated sulfuric acid).
-
Dehydration: The mixture is heated to a temperature of 100-140 °C. The alkene products are distilled from the reaction mixture as they are formed.
-
Workup: The distillate is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and then purified by fractional distillation to separate the isomeric alkene products.
| Reactant/Product | Molecular Weight ( g/mol ) | Catalyst | Temperature (°C) | Typical Yield (%) (Mixture of Isomers) |
| This compound | 212.38 | H₃PO₄ or H₂SO₄ | 100-140 | 80-90 |
| Cyclohexyloctenes | 194.36 | - | - | - |
Esterification of this compound
The esterification of tertiary alcohols such as this compound can be challenging under traditional Fischer esterification conditions due to the competing dehydration reaction. More effective methods involve the use of acylating agents like acid anhydrides or acid chlorides, often with a catalyst.
Mechanism: DMAP-Catalyzed Esterification with Acetic Anhydride
A highly efficient method for the esterification of tertiary alcohols is the use of acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst. It first reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. The alcohol then attacks this activated intermediate, which is a much better acylating agent than acetic anhydride itself. The subsequent loss of a proton and regeneration of the DMAP catalyst yields the desired ester.
Caption: DMAP-catalyzed esterification of this compound.
Experimental Protocol: Esterification of this compound
Materials:
-
This compound
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (solvent)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane are added pyridine (or triethylamine, 1.5 eq), acetic anhydride (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude ester is then purified by column chromatography on silica gel.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 212.38 | 1.0 | - |
| Acetic Anhydride | 102.09 | 1.2 | - |
| DMAP | 122.17 | 0.1 | - |
| 1-Cyclohexyloctyl acetate | 254.42 | - | >90 |
Oxidation of this compound
Tertiary alcohols are generally resistant to oxidation under standard conditions using common oxidizing agents such as chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or potassium permanganate (KMnO₄). This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. Under forcing conditions (e.g., strong acid and heat), cleavage of carbon-carbon bonds may occur, leading to a mixture of smaller degradation products. Therefore, for practical synthetic purposes, this compound is considered non-oxidizable at the carbinol carbon.
Caption: Resistance of this compound to oxidation.
Application Notes and Protocols: Asymmetric Synthesis of 1-Cyclohexyloctan-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyloctan-1-ol is a chiral secondary alcohol with potential applications in pharmaceutical and materials science. The stereochemistry of such molecules is often crucial to their biological activity and material properties, making the development of enantioselective synthetic routes essential. These application notes provide detailed protocols for the asymmetric synthesis of the (R)- and (S)-enantiomers of this compound, primarily through the catalytic reduction of the prochiral ketone, 1-cyclohexyloctanone. The methodologies described are based on well-established principles of asymmetric catalysis, including chiral metal complex-mediated hydrogenation and biocatalysis, providing a robust framework for obtaining the desired enantiomers in high purity. While direct synthesis of this specific molecule is not extensively documented, the following protocols are adapted from analogous, well-established transformations for similar aliphatic ketones.[1]
Key Synthetic Strategies
The primary approach for the asymmetric synthesis of this compound involves the enantioselective reduction of 1-cyclohexyloctanone. Two powerful methods for achieving this are:
-
Asymmetric Hydrogenation: This method utilizes a chiral catalyst, typically a ruthenium complex with a chiral diphosphine ligand like BINAP, to stereoselectively deliver hydrogen to one face of the ketone.[1]
-
Biocatalytic Reduction: Employing enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally benign alternative for the synthesis of chiral alcohols. These reactions are known for their high enantioselectivity under mild conditions.[1]
Data Presentation
The expected outcomes for the proposed synthetic routes are summarized in the tables below. These values are based on typical results obtained for the asymmetric reduction of similar aliphatic ketones.
Table 1: Expected Performance of Asymmetric Hydrogenation for the Synthesis of this compound Enantiomers
| Enantiomer | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-1-Cyclohexyloctan-1-ol | Ru-(R)-BINAP-diamine | >95 | >98 |
| (S)-1-Cyclohexyloctan-1-ol | Ru-(S)-BINAP-diamine | >95 | >98 |
Table 2: Expected Performance of Biocatalytic Reduction for the Synthesis of this compound Enantiomers
| Enantiomer | Biocatalyst | Co-factor | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-1-Cyclohexyloctan-1-ol | KRED (R-selective) | NADPH | >90 | >99 |
| (S)-1-Cyclohexyloctan-1-ol | KRED (S-selective) | NADPH | >90 | >99 |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 1-Cyclohexyloctanone
This protocol describes the synthesis of (R)-1-cyclohexyloctan-1-ol using a ruthenium-based chiral catalyst. The synthesis of the (S)-enantiomer can be achieved by using the corresponding (S)-ligand.
Materials:
-
1-Cyclohexyloctanone
-
[RuCl2(p-cymene)]2
-
(R)-BINAP
-
(R,R)-DPEN (1,2-diphenylethylenediamine)
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (1 mol%), (R)-BINAP (1.1 mol%), and (R,R)-DPEN (1 mol%).
-
Add anhydrous isopropanol and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Hydrogenation Reaction:
-
In a separate high-pressure reactor, dissolve 1-cyclohexyloctanone (1 equivalent) in anhydrous isopropanol.
-
Add a solution of potassium tert-butoxide (2 mol%) in isopropanol to the reactor.
-
Transfer the prepared catalyst solution to the reactor via cannula under an inert atmosphere.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Carefully depressurize the reactor and purge with an inert gas.
-
Quench the reaction by adding a small amount of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford pure (R)-1-cyclohexyloctan-1-ol.
-
-
Characterization:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
-
Protocol 2: Biocatalytic Reduction of 1-Cyclohexyloctanone
This protocol outlines the enzymatic reduction of 1-cyclohexyloctanone to (S)-1-cyclohexyloctan-1-ol using a ketoreductase. The (R)-enantiomer can be obtained by selecting an appropriate R-selective KRED.
Materials:
-
1-Cyclohexyloctanone
-
Ketoreductase (KRED, S-selective)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, DMSO)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add the ketoreductase enzyme to the buffer solution.
-
Add the cofactor, NADPH, or the components of the cofactor regeneration system.
-
-
Substrate Addition:
-
Dissolve 1-cyclohexyloctanone in a minimal amount of a water-miscible organic co-solvent (e.g., isopropanol) to improve solubility.
-
Add the substrate solution to the enzyme-buffer mixture dropwise with gentle stirring.
-
-
Enzymatic Reaction:
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and pH.
-
Monitor the progress of the reaction by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure (S)-1-cyclohexyloctan-1-ol.
-
-
Characterization:
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Confirm the structure and purity via NMR spectroscopy and mass spectrometry.
-
Visualizations
The following diagrams illustrate the experimental workflows for the asymmetric synthesis of this compound enantiomers.
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Workflow for Biocatalytic Reduction.
References
Catalytic Methods for the Production of 1-Cyclohexyloctan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-cyclohexyloctan-1-ol, a secondary alcohol with potential applications in pharmaceutical and materials science. The primary method detailed is the Grignard reaction, a robust and versatile method for the formation of carbon-carbon bonds. While the core reaction is stoichiometric in magnesium, catalytic initiation using iodine is a key step for efficient synthesis. These notes offer a comprehensive guide, including reaction parameters, a detailed experimental protocol, and a summary of expected outcomes.
Introduction
This compound is a secondary alcohol characterized by a cyclohexyl group and a linear octyl chain attached to the carbinol carbon. The synthesis of such molecules is of interest for the development of new chemical entities with specific lipophilic and steric properties. The Grignard reaction provides a reliable route to this class of compounds through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1][2][3][4] Specifically, the reaction of cyclohexylmagnesium bromide with octanal yields the desired this compound. This method is highly effective for creating secondary alcohols.[1][2][3]
Catalytic Aspects of the Grignard Reaction
While the Grignard reaction itself involves a stoichiometric amount of magnesium, the initiation of the reaction is a critical step that can be facilitated by a catalytic amount of an activating agent. Magnesium turnings are often coated with a passivating layer of magnesium oxide, which can inhibit the reaction with the alkyl halide.[5][6] The use of a catalytic amount of iodine is a classic and effective method to activate the magnesium surface.[5][6][7][8][9] Iodine reacts with a small amount of magnesium to form magnesium iodide, which helps to etch the oxide layer and expose fresh, reactive magnesium metal, thereby initiating the formation of the Grignard reagent.[6]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound via the Grignard reaction, based on typical conditions for similar reactions.
| Parameter | Value | Notes |
| Reactants | ||
| Cyclohexyl Bromide | 1.0 equiv. | |
| Magnesium Turnings | 1.1 equiv. | A slight excess ensures complete reaction of the halide. |
| Octanal | 0.9 equiv. | Using the aldehyde as the limiting reagent maximizes its conversion. |
| Iodine | Catalytic (a few crystals) | Acts as a reaction initiator.[5][7][8] |
| Solvent | ||
| Anhydrous Diethyl Ether or THF | ~3-5 mL per g of Mg | The solvent must be scrupulously dry. |
| Reaction Conditions | ||
| Grignard Formation Temperature | Room Temperature to 35°C (reflux) | The reaction is exothermic and may require initial cooling. |
| Grignard Formation Time | 1-2 hours | Monitored by the disappearance of magnesium. |
| Aldehyde Addition Temperature | 0°C to Room Temperature | Slow addition is crucial to control the exothermic reaction. |
| Reaction Time (post-addition) | 1-3 hours | |
| Workup | ||
| Quenching Agent | Saturated aq. NH4Cl or dilute HCl | Added slowly at 0°C. |
| Yield | ||
| Isolated Yield | 75-90% | Yields can vary based on the purity of reagents and dryness of the apparatus. |
Experimental Protocols
Materials and Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel with pressure-equalizing arm
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Glassware (graduated cylinders, beakers, separatory funnel)
-
Syringes and needles
-
Cyclohexyl bromide
-
Magnesium turnings
-
Iodine crystal
-
Octanal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for extraction and purification
Protocol for the Synthesis of this compound
Part 1: Preparation of the Grignard Reagent (Cyclohexylmagnesium Bromide)
-
Apparatus Setup: All glassware must be thoroughly flame-dried or oven-dried to remove any traces of water. Assemble a three-necked flask with a magnetic stir bar, a reflux condenser with a drying tube (containing calcium chloride), and a dropping funnel. The entire system should be under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: Place magnesium turnings (1.1 equivalents) and a small crystal of iodine into the flask.[7]
-
Solvent Addition: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous ether or THF. Add a small amount of this solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and starts to reflux gently. Gentle warming may be necessary to start the reaction.[5]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed.
Part 2: Reaction with Octanal
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Aldehyde Addition: Dissolve octanal (0.9 equivalents) in anhydrous ether or THF and add it to the dropping funnel. Add the octanal solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.[7] This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic product. Wash the organic layer with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. leah4sci.com [leah4sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 8. Sciencemadness Discussion Board - Grignard catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 1-Cyclohexyloctan-1-ol as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-cyclohexyloctan-1-ol as a versatile precursor for the synthesis of novel compounds with potential therapeutic applications. Due to the limited existing literature on this compound, the following protocols and data are based on established synthetic methodologies for tertiary alcohols and the known biological activities of structurally related cyclohexane derivatives. These notes are intended to serve as a foundational guide for researchers interested in exploring the chemical space and pharmacological potential of derivatives of this bulky tertiary alcohol.
The cyclohexane moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1][2] The tertiary alcohol group in this compound offers a key functional handle for derivatization, although its steric hindrance presents synthetic challenges that necessitate specific methodological considerations. Tertiary alcohols can, however, improve metabolic stability in drug candidates by preventing oxidation at that position.[3][4]
This document outlines protocols for the synthesis of novel ethers, esters, and azides from this compound, provides hypothetical characterization and biological activity data, and illustrates potential experimental workflows and biological signaling pathways.
Synthesis of Novel Ether Derivatives
The synthesis of ethers from tertiary alcohols can be challenging due to competing elimination reactions.[5][6] The Williamson ether synthesis is often not suitable for tertiary alkoxides.[5] A more effective method involves the acid-catalyzed addition of the alcohol to an activated alkene or the use of specific coupling agents.
Protocol 1: Synthesis of 1-(1-Methoxycyclohexy)octane
This protocol describes the synthesis of a methyl ether derivative of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 g, 4.71 mmol) in dry dichloromethane (20 mL) under a nitrogen atmosphere at 0 °C, add 2,6-di-tert-butylpyridine (1.35 g, 7.07 mmol) as a non-nucleophilic base.
-
Addition of Methylating Agent: Slowly add methyl trifluoromethanesulfonate (MeOTf) (0.93 g, 5.65 mmol).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 9:1 hexanes/ethyl acetate) to yield 1-(1-methoxycyclohexy)octane.
Hypothetical Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Boiling Point (°C) | 1H NMR (CDCl3, δ) |
| 1-(1-Methoxycyclohexy)octane | C15H30O | 226.40 | 65 | 110-112 (at 1 mmHg) | 3.15 (s, 3H), 1.20-1.65 (m, 27H) |
Synthesis of Novel Ester Derivatives
Esterification of tertiary alcohols can be sluggish and prone to dehydration under strongly acidic conditions.[7] The use of milder coupling agents or transesterification methods is often preferred.[8][9]
Protocol 2: Synthesis of 1-Cyclohexyloctyl Acetate
This protocol details the synthesis of an acetate ester from this compound using acetic anhydride and a catalyst.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 4.71 mmol) in dry pyridine (10 mL).
-
Addition of Reagents: Add acetic anhydride (0.72 g, 7.07 mmol) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (58 mg, 0.47 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts, wash with 1 M HCl (2 x 20 mL) to remove pyridine, then with saturated aqueous sodium bicarbonate solution (20 mL), and finally with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography (silica gel, eluent: 95:5 hexanes/ethyl acetate) to afford 1-cyclohexyloctyl acetate.
Hypothetical Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Refractive Index (nD20) | IR (cm-1) |
| 1-Cyclohexyloctyl Acetate | C16H30O2 | 254.41 | 78 | 1.458 | 1735 (C=O), 1240 (C-O) |
Synthesis of Novel Azide Derivatives
The conversion of tertiary alcohols to azides can be achieved using various methods, often involving activation of the hydroxyl group followed by nucleophilic substitution with an azide source.[10][11][12]
Protocol 3: Synthesis of 1-(1-Azidocyclohexyl)octane
This protocol describes the synthesis of an azide derivative from this compound.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of this compound (1.0 g, 4.71 mmol) and sodium azide (0.61 g, 9.42 mmol) in dry toluene (20 mL) at 0 °C under a nitrogen atmosphere, add trifluoroacetic anhydride (1.48 g, 7.07 mmol) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, eluent: 100% hexanes) to give 1-(1-azidocyclohexyl)octane. Caution: Organic azides are potentially explosive and should be handled with care.
Hypothetical Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | IR (cm-1) | 13C NMR (CDCl3, δ) |
| 1-(1-Azidocyclohexyl)octane | C14H27N3 | 237.39 | 55 | 2100 (N3) | 68.2, 40.5, 31.9, 29.6, 29.3, 25.8, 22.7, 21.9, 14.1 |
Potential Applications and Biological Activity
Derivatives of cyclohexane are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][13] The novel compounds synthesized from this compound could be screened for similar activities. The bulky lipophilic nature of the cyclohexyloctyl group may enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Hypothetical Biological Data:
The following table presents hypothetical biological activity data for the synthesized compounds against a model cancer cell line (e.g., HeLa) and a bacterial strain (e.g., Staphylococcus aureus).
| Compound | Anticancer Activity (HeLa, IC50 in µM) | Antimicrobial Activity (S. aureus, MIC in µg/mL) |
| 1-(1-Methoxycyclohexy)octane | > 100 | 64 |
| 1-Cyclohexyloctyl Acetate | 45.2 | 32 |
| 1-(1-Azidocyclohexyl)octane | 12.5 | 8 |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel compounds from this compound.
Caption: Synthetic and screening workflow.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a novel derivative of this compound, for instance, by targeting a key kinase in a cancer-related pathway.
Caption: Inhibition of the MAPK/ERK pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 7. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of unsymmetric tertiary amines via alcohol amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Industrial Scale-Up of 1-Cyclohexyloctan-1-ol Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the industrial-scale synthesis of 1-Cyclohexyloctan-1-ol, a key intermediate in various pharmaceutical and fine chemical applications. The synthesis is achieved via a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] Two primary synthetic routes are considered: the reaction of cyclohexylmagnesium bromide with octanal and the reaction of octylmagnesium bromide with cyclohexanone. This document outlines the protocols for both pathways, emphasizing safety, scalability, and process optimization.
Overview of Synthetic Pathways
The synthesis of this compound can be approached from two retrosynthetic perspectives, both utilizing the Grignard reaction. The choice of pathway on an industrial scale may depend on the cost and availability of the starting materials, as well as the ease of purification of the final product.
Pathway A: Reaction of Cyclohexylmagnesium Bromide with Octanal Pathway B: Reaction of Octylmagnesium Bromide with Cyclohexanone
Figure 2: General workflow for Grignard synthesis of this compound.
Conclusion
The industrial-scale synthesis of this compound via the Grignard reaction is a well-established and efficient process. Both Pathway A and Pathway B offer high yields and purity. The choice between the two pathways will likely be determined by economic factors such as the cost of raw materials. Careful control of reaction conditions, particularly temperature and moisture, is critical for a safe and successful scale-up. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the large-scale production of this important chemical intermediate.
References
1-Cyclohexyloctan-1-ol as a Fragrance Ingredient: Application Notes and Protocols
Initial Assessment: Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no specific information available for 1-cyclohexyloctan-1-ol in the context of its use as a fragrance ingredient. The search included inquiries into its olfactory properties, safety data, and potential applications in perfumery.
While data for structurally related compounds exists, direct extrapolation of these properties to this compound would be scientifically unsound. The specific arrangement and size of the alkyl chain in relation to the cyclohexanol moiety are critical in determining the molecule's odor profile, potency, and safety.
This document outlines a series of established experimental protocols that would be necessary to evaluate the potential of this compound as a novel fragrance ingredient. These protocols are intended for researchers, scientists, and drug development professionals in the fragrance industry.
Table 1: Physicochemical and Toxicological Data for Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Odor Description | Acute Oral Toxicity (LD50, rat) | Skin Irritation |
| Cyclohexanol | 108-93-0 | C6H12O | Camphoraceous, phenolic | 2060 mg/kg | Irritant |
| 1-Cyclohexylethanol | 1193-81-3 | C8H16O | Mild, floral, green | No data available | No data available |
| 1-Cyclohexyl-1-propanol | 17264-02-7 | C9H18O | No data available | No data available | Causes skin irritation |
Note: This data is for informational purposes only and should not be used to infer the properties of this compound.
Experimental Protocols for the Evaluation of this compound
The following section details the necessary experimental workflows to characterize this compound for its potential as a fragrance ingredient.
Synthesis and Purification
A potential synthetic route to this compound is through the Grignard reaction. This would involve the reaction of a heptylmagnesium halide with cyclohexanone, followed by an acidic workup.
Protocol:
-
Grignard Reagent Formation: React 1-bromoheptane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to form heptylmagnesium bromide.
-
Reaction with Cyclohexanone: Slowly add a solution of cyclohexanone in anhydrous diethyl ether to the Grignard reagent at 0°C.
-
Quenching and Extraction: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.
Olfactory Evaluation
A trained panel of perfumers or sensory analysts is required to characterize the odor profile of the synthesized compound.
Protocol:
-
Preparation of Samples: Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol or dipropylene glycol) at concentrations ranging from 0.01% to 10%.
-
Odor Assessment: Dip smelling strips into each dilution and allow the solvent to evaporate. The panelists should then evaluate the odor at different time points (top, middle, and base notes).
-
Odor Descriptors: Panelists should describe the odor using a standardized vocabulary, noting its character (e.g., floral, woody, fruity), intensity, and tenacity.
-
Odor Threshold Determination: Determine the odor detection threshold using a forced-choice method with ascending concentrations.
Safety and Toxicological Assessment
A battery of in vitro and in silico methods should be employed to assess the potential toxicity of this compound.
Protocol:
-
In Silico Prediction: Use computational models (e.g., QSAR) to predict potential toxicological endpoints such as skin sensitization, genotoxicity, and carcinogenicity.
-
In Vitro Skin Irritation: Perform a reconstructed human epidermis (RhE) test (e.g., OECD TG 439) to assess the potential for skin irritation.
-
In Vitro Skin Sensitization: Conduct a direct peptide reactivity assay (DPRA) and/or a KeratinoSens™ assay (OECD TG 442C/D) to evaluate the skin sensitization potential.
-
Genotoxicity Screening: Use a bacterial reverse mutation test (Ames test; OECD TG 471) to screen for mutagenic potential.
Logical Workflow for Fragrance Ingredient Evaluation
The following diagram illustrates the logical progression of experiments for the evaluation of a novel fragrance ingredient like this compound.
Caption: Workflow for the development of a new fragrance ingredient.
Signaling Pathway for Olfactory Transduction
While the specific olfactory receptors that might be activated by this compound are unknown, the general mechanism of olfactory signal transduction is well-established.
Caption: General olfactory signal transduction pathway.
Due to the lack of available data, it is not possible to provide more specific application notes or protocols for this compound at this time. The information and protocols provided herein are intended to serve as a guide for the initial research and development of this novel compound as a potential fragrance ingredient. Rigorous adherence to safety protocols and good laboratory practices is essential throughout all stages of evaluation.
Application Notes and Protocols: 1-Cyclohexyloctan-1-ol in Materials Science
Introduction
1-Cyclohexyloctan-1-ol is a long-chain aliphatic alcohol containing a bulky cyclohexyl group. This unique molecular architecture suggests its potential utility in various areas of materials science, including polymer modification, surfactant development, and as a precursor for novel functional materials. The combination of a flexible octanol chain and a rigid cyclohexyl ring could impart unique thermal, mechanical, and surface properties to materials.
Potential Applications
Polymer Plasticizer and Modifier
The long alkyl chain of this compound can act as an internal plasticizer in polymers such as polyvinyl chloride (PVC) and its copolymers. The bulky cyclohexyl group may enhance thermal stability and compatibility with the polymer matrix.
Surfactant and Emulsifier
While the hydroxyl group provides a hydrophilic head, the long hydrocarbon tail (cyclohexyloctyl group) is highly lipophilic. This amphiphilic nature makes it a candidate for use as a non-ionic surfactant or emulsifier in various formulations, including coatings, adhesives, and personal care products.
Lubricant and Flow Additive
The branched structure and the presence of the cyclohexyl ring could provide good lubricating properties and act as a flow additive in lubricant formulations and polymer processing.
Precursor for Functional Monomers
The hydroxyl group of this compound can be chemically modified to introduce polymerizable functionalities (e.g., acrylates, methacrylates). The resulting monomers could be used to synthesize polymers with unique properties derived from the cyclohexyloctyl side chain.
Physicochemical Properties (Hypothetical)
The following table summarizes the predicted physicochemical properties of this compound based on data from similar molecules like 1-cyclohexylethanol and other long-chain alcohols.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₄H₂₈O | - |
| Molecular Weight | 212.38 | g/mol |
| Boiling Point | ~280-300 | °C |
| Melting Point | ~20-30 | °C |
| Density | ~0.90-0.95 | g/cm³ |
| Water Solubility | Low | - |
| LogP (Octanol-Water Partition Coefficient) | ~5-6 | - |
Experimental Protocols
Synthesis of this compound
This protocol describes a potential synthetic route via a Grignard reaction between cyclohexylmagnesium bromide and octanal.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a small crystal of iodine. Add a solution of cyclohexyl bromide in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of octanal in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Aqueous Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride, followed by 1M hydrochloric acid until the magnesium salts dissolve.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Characterization of this compound
Logical Relationship Diagram:
Caption: Logical flow for the characterization of this compound.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show characteristic signals for the cyclohexyl and octyl protons, as well as a signal for the proton on the carbon bearing the hydroxyl group. The ¹³C NMR will confirm the number of unique carbon environments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain an IR spectrum of the neat liquid or a thin film. A broad absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the O-H stretching vibration.
-
Mass Spectrometry (MS): Use a suitable ionization technique (e.g., Electrospray Ionization) to determine the molecular weight of the compound and analyze its fragmentation pattern to further confirm the structure.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the melting point and any other phase transitions by heating and cooling the sample at a controlled rate (e.g., 10 °C/min).
-
Thermogravimetric Analysis (TGA): Assess the thermal stability and decomposition temperature by heating the sample in a controlled atmosphere (e.g., nitrogen or air) and monitoring the weight loss as a function of temperature.
-
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is expected to be an irritant to the eyes and skin. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood, especially during synthesis and purification.
Conclusion
This compound represents an unexplored molecule with significant potential in materials science. The protocols and application notes provided here offer a starting point for researchers to synthesize, characterize, and investigate its utility as a polymer additive, surfactant, or a building block for new materials. Further research is necessary to fully elucidate its properties and validate these potential applications.
Troubleshooting & Optimization
Common side products in the synthesis of 1-Cyclohexyloctan-1-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Cyclohexyloctan-1-ol, primarily focusing on the common Grignard reaction pathway.
Troubleshooting Guide
Issue 1: Low or no yield of this compound.
-
Question: My reaction resulted in a very low yield of the desired product. What are the potential causes?
-
Answer: A low yield of this compound in a Grignard synthesis can stem from several factors. Primarily, Grignard reagents are highly reactive with protic sources. The presence of water in the glassware, solvents, or starting materials will quench the Grignard reagent, converting it to an alkane (cyclohexane or octane, depending on your reagent) and reducing the amount available to react with the carbonyl compound.[1] Additionally, exposure to atmospheric oxygen can lead to the formation of alkoxides, further diminishing the concentration of the active Grignard reagent.[1] It is crucial to ensure all equipment is flame-dried or oven-dried and that anhydrous solvents are used under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of a significant amount of a hydrocarbon byproduct (cyclohexane or octane).
-
Question: My post-reaction analysis shows a significant peak corresponding to cyclohexane (or octane). Why did this form?
-
Answer: The formation of the corresponding alkane from the Grignard reagent (cyclohexane from cyclohexylmagnesium halide or octane from octylmagnesium halide) is a classic sign of premature quenching.[1] Grignard reagents are potent bases and will readily react with any compound containing acidic protons, most commonly water.[1] This reaction protonates the carbanion of the Grignard reagent, leading to the formation of the alkane. To mitigate this, ensure all reagents and solvents are strictly anhydrous and the reaction is performed under a dry, inert atmosphere.
Issue 3: Identification of a high molecular weight, non-polar impurity.
-
Question: I have a significant, non-polar side product with a molecular weight that appears to be a dimer of my Grignard reagent's alkyl/cycloalkyl group (e.g., bicyclohexyl or hexadecane). What is this and how can I avoid it?
-
Answer: This impurity is likely the result of a Wurtz coupling reaction, where the Grignard reagent reacts with the unreacted alkyl or cycloalkyl halide starting material.[2][3] This side reaction can be minimized by the slow, dropwise addition of the halide to the magnesium turnings during the formation of the Grignard reagent, which helps to keep the concentration of the halide low.[1][2] Maintaining a controlled reaction temperature is also crucial, as higher temperatures can favor the formation of this coupling product.[3]
Issue 4: Recovery of unreacted starting materials (octanal or cyclohexanone).
-
Question: After workup, I've recovered a substantial amount of my starting aldehyde/ketone. What could be the reason for this?
-
Answer: The recovery of the starting carbonyl compound can be due to a side reaction known as enolization.[1][4] The Grignard reagent, acting as a base, can deprotonate the α-carbon of the carbonyl compound (the carbon adjacent to the C=O group), forming an enolate. This is particularly relevant for octanal, which has α-hydrogens. Upon acidic workup, this enolate is protonated back to the original aldehyde.[4] Using a less sterically hindered Grignard reagent or a different organometallic reagent, such as an organolithium, might reduce the extent of enolization. In some cases, using cerium(III) chloride as an additive can promote the desired 1,2-addition over enolization.
Issue 5: Formation of an alcohol with the wrong structure (e.g., 1-octanol).
-
Question: My product mixture contains a primary alcohol (e.g., 1-octanol) instead of the expected secondary alcohol. How is this possible?
-
Answer: This can occur if the Grignard reagent acts as a reducing agent rather than a nucleophile. This side reaction happens when the Grignard reagent possesses a β-hydrogen. The Grignard reagent can deliver a hydride to the carbonyl carbon via a cyclic transition state, reducing the aldehyde (octanal) to its corresponding primary alcohol (1-octanol) and forming an alkene from the Grignard reagent (cyclohexene).[4] This is more common with sterically hindered ketones, but can also occur with aldehydes.[4] To minimize this, ensure the reaction temperature is kept low.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most common and direct method is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[4][5] There are two primary variations for this synthesis:
-
Reacting cyclohexylmagnesium halide (e.g., bromide or chloride) with octanal.
-
Reacting an octylmagnesium halide with cyclohexanone.
Q2: How can I purify this compound from the common side products? A2: Purification can typically be achieved through column chromatography on silica gel. The non-polar side products, such as bicyclohexyl (from Wurtz coupling) and any unreacted starting materials, will elute first with a non-polar solvent system (e.g., hexanes/ethyl acetate). The desired, more polar this compound will elute later as the polarity of the solvent system is increased. Distillation under reduced pressure can also be an effective method for purification, particularly for removing high-boiling impurities.
Q3: What analytical techniques are best for identifying the main product and side products? A3: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress and for a preliminary assessment of the product mixture's complexity. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating volatile components and identifying them by their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and identifying the structures of the major impurities.
Quantitative Data on Side Products
The yield of side products in a Grignard reaction is highly dependent on the specific reaction conditions. The following table summarizes the common side products and factors that influence their formation.
| Side Product | Common Cause(s) | Factors Increasing Formation | Typical Yield Range |
| Cyclohexane/Octane | Reaction of Grignard reagent with protic species (e.g., water).[1] | Presence of moisture in reagents, solvents, or glassware. | Highly variable; can be significant if conditions are not anhydrous. |
| Bicyclohexyl/Hexadecane | Wurtz coupling of the Grignard reagent with unreacted halide.[2][6] | High concentration of alkyl/cycloalkyl halide; elevated reaction temperatures.[3] | Variable, but can be minimized with slow addition and temperature control. |
| Unreacted Octanal | Enolization of the aldehyde by the Grignard reagent acting as a base.[4] | Sterically hindered Grignard reagents; higher reaction temperatures. | Can be a major pathway depending on the substrate and conditions. |
| 1-Octanol + Cyclohexene | Reduction of the aldehyde by the Grignard reagent.[4] | Sterically hindered carbonyl compounds; Grignard reagents with β-hydrogens. | Generally a minor side product, but can increase with steric hindrance. |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This is a general protocol and may require optimization.
Materials:
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Magnesium turnings
-
Bromocyclohexane (or 1-bromooctane)
-
Octanal (or cyclohexanone)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Grignard Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of bromocyclohexane in anhydrous diethyl ether.
-
Initiation: Add a small portion of the bromocyclohexane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Grignard Synthesis: Once the reaction has started, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
Addition to Carbonyl: Cool the Grignard reagent solution in an ice bath. Add a solution of octanal in anhydrous diethyl ether dropwise from the dropping funnel.
-
Quenching: After the addition is complete and the reaction is stirred for an appropriate time, quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.
Visualization of Reaction Pathways
Caption: Logical workflow of the desired Grignard reaction versus a common side reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 3. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
Technical Support Center: Purification of 1-Cyclohexyloctan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Cyclohexyloctan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?
A1: When synthesizing this compound via the Grignard reaction of cyclohexylmagnesium halide with octanal, several impurities can be present in the crude product. The most common impurities include:
-
Unreacted Starting Materials: Residual octanal and cyclohexyl halide.
-
Grignard Reagent Byproducts: Biphenyl (from the coupling of the Grignard reagent) and magnesium salts.[1]
-
Side-Reaction Products: Small amounts of other alcohols or undesired isomers.
Q2: What are the key physical properties of this compound that are relevant for its purification?
A2: While specific experimental data for this compound is limited, we can infer its properties based on its structure as a long-chain alkyl cyclohexanol.
-
Appearance: It is expected to be a viscous liquid or a low-melting waxy solid at room temperature.
-
Boiling Point: Due to its high molecular weight, it will have a high boiling point at atmospheric pressure, making vacuum distillation the preferred method for purification by distillation.[2]
-
Solubility: It is expected to be soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane, and insoluble in water.
Q3: Which purification techniques are most suitable for this compound?
A3: The most effective purification techniques for this compound are fractional vacuum distillation and column chromatography.
-
Fractional Vacuum Distillation: This method is ideal for separating compounds with different boiling points and is particularly useful for high-boiling point liquids like this compound to prevent decomposition.[3]
-
Column Chromatography: This technique separates compounds based on their polarity and is effective for removing non-volatile impurities and byproducts with similar boiling points.
Troubleshooting Guides
Fractional Vacuum Distillation
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration on the distillation column packing. A slow, steady distillation rate is crucial for good separation.[4] |
| Inefficient distillation column. | Ensure the fractionating column is adequately packed with a suitable material (e.g., Raschig rings or metal sponges) and is of sufficient length for the required separation. |
| Fluctuating vacuum. | Check all connections for leaks. Ensure the vacuum pump is operating correctly and that the pressure is stable throughout the distillation.[5] |
| Improper thermometer placement. | The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
Problem: The compound is not distilling, even at high temperatures.
| Possible Cause | Solution |
| Vacuum is not low enough. | Check the vacuum system for leaks and ensure the pump is capable of reaching the required low pressure. A lower pressure will decrease the boiling point of the compound.[3] |
| Insufficient heating. | Ensure the heating mantle is set to a temperature high enough to cause the compound to boil at the applied vacuum. The heating should be uniform. |
| System leak. | A leak in the system will prevent the attainment of a low enough pressure for distillation to occur at a reasonable temperature. All joints should be properly sealed.[4] |
Column Chromatography
Problem: Poor separation of this compound from non-polar impurities.
| Possible Cause | Solution |
| Incorrect solvent system. | The polarity of the eluent is too high. Decrease the polarity of the solvent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A good starting point for many alcohols is a hexane:ethyl acetate mixture.[6] |
| Column is overloaded. | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. A general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight. |
| Sample was not loaded properly. | The initial band of the sample should be as narrow as possible. Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica gel.[7] |
Problem: The compound is eluting too slowly or not at all.
| Possible Cause | Solution |
| Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane:ethyl acetate mixture.[8] |
| Compound is adsorbing too strongly to the silica gel. | If increasing the eluent polarity does not work, consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine if the compound is basic. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump through a cold trap. Ensure all glass joints are properly greased and sealed.[5]
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable, low pressure is achieved, begin to heat the distillation flask gently.
-
Collect any low-boiling impurities as the first fraction.
-
Slowly increase the temperature and collect the fraction corresponding to the boiling point of this compound at the recorded pressure.
-
Monitor the temperature closely; a pure compound should distill over a narrow temperature range.[9]
-
-
Shutdown: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for a non-polar alcohol like this compound is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel.[7]
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
If the product is not eluting, gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | >98% | 60-80% | High | Good for large scale, removes volatile impurities effectively. | Requires high vacuum, potential for thermal decomposition. |
| Flash Column Chromatography | >99% | 70-90% | Low to Medium | High purity achievable, good for removing non-volatile impurities. | Can be time-consuming, requires significant solvent usage. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for fractional vacuum distillation.
References
- 1. chemscene.com [chemscene.com]
- 2. Empowering alcohols as carbonyl surrogates for Grignard-type reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 108-93-0 CAS MSDS (Cyclohexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-Cyclohexylethanol (CAS 1193-81-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Optimization of Grignard Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Grignard reactions.
Troubleshooting Guides & FAQs
Reaction Initiation
Q1: My Grignard reaction is not starting. What are the common causes and how can I initiate it?
A1: Failure to initiate is a frequent issue in Grignard synthesis, often due to the passivating layer of magnesium oxide on the magnesium metal. Here are several methods to activate the magnesium and initiate the reaction:
-
Mechanical Activation: The simplest method is to crush the magnesium turnings with a glass rod in the reaction flask. This exposes a fresh, unoxidized magnesium surface.[1][2] Rapid stirring can also be effective.
-
Chemical Activation:
-
Iodine: Adding a small crystal of iodine is a common technique. The iodine reacts with the magnesium surface, and the disappearance of the brown iodine color is an indicator that the magnesium has been activated.[2][3][4]
-
1,2-Dibromoethane: A few drops of 1,2-dibromoethane can be used as an activating agent. The formation of ethylene gas bubbles indicates that the magnesium surface is clean and ready to react.[5]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction.
-
-
Thermal Activation: Gentle heating with a heat gun or a warm water bath can provide the initial energy needed to start the reaction.[6] However, be cautious as the reaction is exothermic and can become vigorous once initiated. It is crucial to have an ice bath ready to moderate the reaction if necessary.
Reaction Conditions
Q2: I am observing a low yield of my desired product. What factors could be contributing to this?
A2: Low yields in Grignard reactions can stem from several factors, from the quality of reagents and solvents to the reaction parameters.
-
Moisture: Grignard reagents are highly sensitive to moisture and will react with water to quench the reagent, forming an alkane. It is imperative to use anhydrous (dry) solvents and to dry all glassware thoroughly before use, typically by flame-drying or oven-drying.[1][2][7] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Solvent Choice: The choice of solvent is critical for stabilizing the Grignard reagent and influencing the reaction outcome. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used because they solvate the magnesium atom, forming a stable complex.[8][9] For certain substrates, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to improve yields and reduce side reactions.[10][11]
-
Temperature Control: Grignard reactions are exothermic. While some initial heating may be required for initiation, the temperature should be carefully controlled throughout the reaction to prevent side reactions. For reactions with thermally sensitive substrates, conducting the reaction at lower temperatures (e.g., -78°C to 0°C) can improve selectivity and yield.[12][13][14]
-
Reagent Quality and Stoichiometry: Ensure the magnesium is of high quality and the organic halide is pure. The stoichiometry of the reactants should be carefully controlled. An excess of the Grignard reagent is often used to ensure complete conversion of the electrophile.
-
Titration of Grignard Reagent: The exact concentration of the prepared Grignard reagent can vary. It is good practice to titrate a small aliquot of the Grignard solution to determine its precise concentration before adding the electrophile. This allows for accurate control of the reaction stoichiometry.
Side Reactions
Q3: I am observing a significant amount of a byproduct that has double the molecular weight of my starting alkyl/aryl group. What is this and how can I minimize it?
A3: This byproduct is likely the result of a Wurtz coupling reaction , where the Grignard reagent reacts with the unreacted organic halide.[15][16]
To minimize Wurtz coupling:
-
Slow Addition: Add the organic halide slowly to the magnesium turnings. This maintains a low concentration of the halide in the presence of the newly formed Grignard reagent.
-
Dilution: Performing the reaction under more dilute conditions can also disfavor the bimolecular Wurtz coupling.
-
Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. For example, for benzyl Grignard reactions, 2-MeTHF has been shown to be superior to THF in suppressing the formation of the Wurtz byproduct.[10][11]
-
Continuous Flow Chemistry: Continuous production processes have been demonstrated to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling.[15]
Data Presentation
Table 1: Comparison of Solvents for Benzyl Chloride Grignard Reaction
| Solvent | Activator | Product Yield (%) | Wurtz Byproduct (%) |
| Diethyl Ether (Et₂O) | I₂ | 94 | 6 |
| 2-Methyltetrahydrofuran (2-MeTHF) | I₂ | 90 | 10 |
| Tetrahydrofuran (THF) | I₂ | 27 | 73 |
| Cyclopentyl methyl ether (CPME) | DIBAL-H | 45 | 55 |
| Diethoxymethane (DEM) | DIBAL-H | 45 | 55 |
Data adapted from a systematic screening of solvents in Grignard reactions.[10][11][17]
Table 2: Effect of Temperature on a Grignard Reaction
| Temperature (°C) | Desired Product Purity (%) |
| -20 to 0 | >90 |
| > -15 | Reaction completes in 5 minutes, but with increased diaddition byproduct |
| -30 | Requires up to 1 hour for completion |
| -40 | Necessary to control undesired diaddition product |
Data illustrates the importance of low temperatures for controlling side reactions in certain Grignard additions to esters.[12][18][19]
Experimental Protocols
Protocol 1: Preparation of a Grignard Reagent (Phenylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (optional)
-
Round-bottom flask, condenser, drying tube (filled with CaCl₂), and addition funnel (all oven-dried)
Procedure:
-
Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried overnight to remove any traces of water.[1][2] Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or with a drying tube in place.
-
Reagent Setup: Place magnesium turnings (1.2 equivalents) in the round-bottom flask.
-
Initiation:
-
Add a small crystal of iodine to the magnesium.
-
In a separate, dry flask, prepare a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion (about 10%) of the bromobenzene solution to the magnesium turnings.
-
-
Starting the Reaction: The reaction should begin spontaneously, indicated by bubbling and a change in color (the brown of the iodine will disappear). If it does not start, gently warm the flask with a heat gun or crush some of the magnesium turnings with a dry glass rod.[2][3]
-
Addition: Once the reaction has initiated and is proceeding exothermically, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[1]
-
Completion: After the addition is complete, if the reaction subsides, gently heat the mixture to reflux for an additional 15-30 minutes to ensure all the magnesium has reacted.[7] The final solution should appear cloudy and greyish-brown.
-
Cooling and Use: Allow the Grignard reagent to cool to room temperature before proceeding with the addition of the electrophile.
Protocol 2: Titration of a Grignard Reagent
Materials:
-
Grignard reagent solution
-
Anhydrous THF
-
Iodine (I₂) solution of known concentration in anhydrous THF
-
Dry glassware (burette, flask)
Procedure:
-
Accurately prepare a standard solution of iodine in anhydrous THF (e.g., 0.1 M).
-
In a dry flask under an inert atmosphere, place a known volume of the standard iodine solution.
-
Slowly add the Grignard reagent solution from a burette to the iodine solution with stirring.
-
The endpoint is the disappearance of the iodine color (from brown/violet to colorless or the color of the Grignard reagent itself).
-
The reaction is: 2 RMgX + I₂ → R-R + 2 MgXI. Therefore, the molarity of the Grignard reagent is twice the moles of iodine reacted, divided by the volume of the Grignard reagent added.
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. adichemistry.com [adichemistry.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Stability and degradation pathways of 1-Cyclohexyloctan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 1-Cyclohexyloctan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected stable storage conditions for this compound?
A1: Based on its structure as a tertiary alcohol with a long alkyl chain, this compound is expected to be relatively stable under standard storage conditions (room temperature, protected from light and strong acids or bases). For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry, and dark place to minimize the potential for slow degradation.
Q2: Is this compound susceptible to oxidation?
A2: Tertiary alcohols, such as this compound, are generally resistant to oxidation under normal conditions.[1][2][3][4][5] Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be easily removed by common oxidizing agents.[1][2][3] Therefore, significant oxidative degradation is not expected unless very harsh oxidizing conditions are applied, which may lead to the cleavage of carbon-carbon bonds.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathways anticipated for this compound are acid-catalyzed dehydration and thermal decomposition. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and leading to the formation of a carbocation, which can then eliminate a proton to form an alkene. Thermal stress can also induce dehydration or fragmentation of the molecule.
Q4: How can I assess the stability of my this compound sample?
A4: A forced degradation study is the recommended approach to systematically assess the stability of this compound.[6][7][8][9][10] This involves subjecting the compound to a variety of stress conditions, including heat, light, acid, base, and oxidizing agents, to identify potential degradation products and pathways.[6][7][8][9]
Troubleshooting Guides
Issue 1: Sample appears viscous and is difficult to handle/pipette.
-
Cause: Due to its high molecular weight and long alkyl chain, this compound is expected to be a viscous liquid, especially at lower temperatures.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the sample gently in a water bath to a slightly elevated temperature (e.g., 30-40°C) to reduce its viscosity. Ensure the temperature is not excessively high to prevent thermal degradation.
-
Use Appropriate Pipetting Techniques:
-
Employ positive displacement pipettes for more accurate and precise handling of viscous liquids.
-
If using air displacement pipettes, use a "reverse pipetting" technique to minimize errors.[11]
-
Cut the end of the pipette tip to create a wider opening.
-
Aspirate and dispense the liquid slowly to allow for complete transfer.[8][11]
-
-
Dilution: If compatible with your experimental procedure, dissolve the compound in a suitable, less viscous organic solvent (e.g., ethanol, isopropanol, or hexane) to create a stock solution that is easier to handle.
-
Issue 2: Poor solubility in aqueous solutions.
-
Cause: The long octyl chain and cyclohexyl group make this compound highly nonpolar and thus poorly soluble in water.[12]
-
Troubleshooting Steps:
-
Co-solvents: Use a co-solvent system by adding a water-miscible organic solvent (e.g., ethanol, methanol, DMSO, or THF) to the aqueous solution to increase the solubility of the compound.[6]
-
Surfactants: Employ a non-ionic surfactant at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate the nonpolar molecule and increase its apparent solubility.
-
Complexation: Consider the use of cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to form inclusion complexes with the nonpolar parts of the molecule, thereby enhancing its aqueous solubility.[7]
-
Issue 3: Unexpected peaks observed during chromatographic analysis (e.g., GC-MS, HPLC).
-
Cause: These peaks could be due to degradation of the compound, impurities from synthesis, or contamination.
-
Troubleshooting Steps:
-
Verify Purity: Re-evaluate the purity of your starting material using appropriate analytical techniques.
-
Analyze a Fresh Sample: Prepare and analyze a freshly prepared sample to see if the unexpected peaks are still present. If they are absent or reduced, it suggests that degradation occurred during sample preparation or storage of the previous sample.
-
Investigate Degradation: If degradation is suspected, consider the following:
-
Thermal Degradation: If using GC-MS, the high temperature of the injection port could be causing on-column degradation. Try lowering the injector temperature.
-
Acidic/Basic Conditions: Ensure that the sample and any solvents or mobile phases used are neutral and free from acidic or basic contaminants.
-
-
Blank Analysis: Run a blank injection of the solvent to rule out contamination from the solvent or analytical system.
-
Predicted Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are predicted under specific stress conditions.
Acid-Catalyzed Dehydration
Under acidic conditions, this compound is expected to undergo dehydration to form a mixture of isomeric alkenes. The reaction proceeds through a tertiary carbocation intermediate.
Caption: Predicted acid-catalyzed dehydration pathway of this compound.
Potential Oxidative and Biodegradation Pathways
While resistant to mild oxidation, under strong oxidizing conditions or through microbial action, degradation could be initiated at the cyclohexyl ring or the alkyl chain.
Caption: Hypothetical oxidative and biodegradation pathways for this compound.
Quantitative Data Summary
Table 1: Representative Biodegradation Rates of Similar Compounds
| Compound | Temperature (°C) | First-Order Mineralization Rate Constant (days⁻¹) | Reference |
|---|---|---|---|
| tert-Butyl Alcohol | 5 | 0.00784 | [13][14][15] |
| tert-Butyl Alcohol | 15 | 0.00907 | [13][14][15] |
| tert-Butyl Alcohol | 25 | 0.0153 | [13][14][15] |
| Long-chain alcohols (C14-C18) | Ambient | Readily biodegradable |[16] |
Table 2: Illustrative Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Expected Outcome for this compound |
|---|---|---|---|
| Acid Hydrolysis | 0.1 - 1 M HCl, 60°C | 24 - 48 hours | Dehydration to alkenes |
| Base Hydrolysis | 0.1 - 1 M NaOH, 60°C | 24 - 48 hours | Likely stable |
| Oxidation | 3-30% H₂O₂, RT | 24 hours | Likely stable, potential for minor degradation |
| Thermal | 80-100°C | 48 - 72 hours | Dehydration or decomposition |
| Photostability | 1.2 million lux hours (visible) & 200 W h/m² (UVA) | Variable | Likely stable |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Caption: General experimental workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Degradation: Place the stock solution in an oven at 80°C.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][10][17][18] A control sample should be kept in the dark at the same temperature.
-
-
Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 4, 8, 24, and 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating method, such as HPLC with UV or MS detection, or GC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify any degradation products.
Protocol 2: Analysis of Degradation Products by GC-MS
Methodology:
-
Sample Preparation: Dilute the samples from the forced degradation study with a suitable solvent (e.g., hexane or ethyl acetate). If necessary, perform a liquid-liquid extraction to isolate the analytes from aqueous media.
-
Derivatization (Optional): While this compound is amenable to GC-MS analysis, derivatization (e.g., silylation) can improve peak shape and thermal stability.
-
GC-MS Conditions:
-
Injector: Split/splitless inlet, typically at 250°C.
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis: Identify the parent compound and any degradation products by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.
References
- 1. scribd.com [scribd.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ijcrt.org [ijcrt.org]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tecan.com [tecan.com]
- 9. SOP for Forced Degradation Study [m-pharmainfo.com]
- 10. jordilabs.com [jordilabs.com]
- 11. news-medical.net [news-medical.net]
- 12. epfl.ch [epfl.ch]
- 13. Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Temperature Effect on Tert-butyl Alcohol (TBA) Biodegradation Kinetics" by M. H. Greenwood, Ronald C. Sims et al. [digitalcommons.usu.edu]
- 15. researchgate.net [researchgate.net]
- 16. chemview.epa.gov [chemview.epa.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting low conversion rates in 1-Cyclohexyloctan-1-ol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of 1-Cyclohexyloctan-1-ol, particularly addressing the issue of low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the common causes and solutions?
A1: The initiation of the Grignard reagent formation is often the most critical step and is highly sensitive to reaction conditions.
-
Moisture Contamination: Grignard reagents are highly reactive with protic sources like water.[1] Ensure all glassware is flame-dried or oven-dried under a vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[2] Solvents must be anhydrous.
-
Magnesium Surface Passivation: The magnesium turnings can have an oxide layer on their surface that prevents the reaction.[3]
-
Activation Methods: Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. A small crystal of iodine can be added to the reaction flask; the disappearance of the purple color often indicates the reaction has started.[2] Other activators like 1,2-dibromoethane can also be used.
-
-
Purity of Reagents: Ensure the cyclohexyl halide (e.g., bromocyclohexane) is pure and free of water.
Q2: I've successfully formed the Grignard reagent, but the subsequent reaction with octanal gives a low yield of this compound. What are the likely side reactions?
A2: Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the target alcohol.
-
Enolization of Octanal: The Grignard reagent can act as a base and deprotonate the alpha-carbon of octanal, forming an enolate.[4] This is more prevalent with sterically hindered ketones but can also occur with aldehydes.[1] Upon workup, this regenerates the starting aldehyde. To minimize this, add the octanal solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).
-
Wurtz Coupling: The Grignard reagent can react with the unreacted cyclohexyl halide, leading to the formation of bicyclohexyl. This is more common if the Grignard formation is slow and there is a high local concentration of the halide.
-
Reduction of Octanal: A hydride can be transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon of octanal, resulting in the formation of 1-octanol.[4]
Q3: My reaction mixture becomes cloudy and black during the Grignard reagent formation. Is this normal?
A3: A cloudy, grayish appearance is typical for a Grignard reaction as the magnesium is consumed. However, a blackening of the solution, especially with prolonged heating, could indicate decomposition or side reactions.[2] It is generally not necessary to reflux the Grignard reagent for extended periods once its formation is complete.[2]
Q4: What are the best practices for the workup and purification of this compound?
A4: The workup procedure is crucial for isolating the final product in high purity.
-
Quenching: The reaction should be quenched by slowly adding it to a cold saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This protonates the alkoxide to form the alcohol and is generally preferred over strong acids, which can sometimes promote side reactions like dehydration, especially if the product is a tertiary alcohol.
-
Extraction: Use a suitable organic solvent, such as diethyl ether or ethyl acetate, for extraction. Perform multiple extractions to ensure complete recovery of the product.
-
Purification: The primary method for purification is typically column chromatography on silica gel. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is commonly used.
Data Presentation
Table 1: Comparison of Grignard Reaction Conditions for Tertiary Alcohol Synthesis
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Substrates) | Reference |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF | [3],[2] |
| Temperature | 0 °C to Room Temperature | -78 °C to 0 °C | [3] |
| Addition Rate | Slow, dropwise addition of aldehyde/ketone | Very slow, dropwise addition | [3] |
| Reaction Time | 1-3 hours | 2-4 hours | [2] |
| Workup | Saturated aq. NH₄Cl | Saturated aq. NH₄Cl | [5] |
| Typical Yield | 60-80% | 70-90% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexylmagnesium Bromide (Grignard Reagent)
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, place a solution of bromocyclohexane (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromocyclohexane solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it doesn't start, gentle heating with a heat gun may be required.
-
Once initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.
Protocol 2: Synthesis of this compound
-
Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of octanal (1.0 equivalent) in the same anhydrous solvent used for the Grignard reagent.
-
Add the octanal solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, proceed with the workup as described in Protocol 3.
Protocol 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and slowly pour it into a beaker containing a stirred, saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low conversion rates.
Caption: Reaction pathway showing desired product and major side products.
References
Removal of unreacted starting materials from 1-Cyclohexyloctan-1-ol
This guide provides troubleshooting advice and frequently asked questions for the purification of 1-Cyclohexyloctan-1-ol, a tertiary alcohol synthesized via the Grignard reaction of cyclohexylmagnesium bromide and octanal. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After quenching my Grignard reaction, I have a complex mixture. How do I begin the purification of this compound?
A1: The initial workup is crucial for a successful purification. After the reaction is complete, it should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1 M hydrochloric acid (HCl) at 0 °C. This will protonate the alkoxide to form the desired alcohol and dissolve the magnesium salts. An extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) will separate the crude product from the aqueous layer containing the salts.
Q2: I have unreacted octanal in my crude product. How can I remove it?
A2: Unreacted octanal can be removed through a few methods:
-
Distillation: Octanal has a significantly lower boiling point (171 °C) than the expected boiling point of this compound. Simple or fractional distillation under reduced pressure (vacuum distillation) can effectively separate the more volatile octanal.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method. Octanal is less polar than the desired alcohol, so it will elute first with a non-polar eluent system (e.g., a low percentage of ethyl acetate in hexanes).
-
Chemical Treatment: A wash with a saturated sodium bisulfite (NaHSO₃) solution can form a solid adduct with the aldehyde, which can then be filtered off. However, this may complicate the workup.
Q3: How can I remove unreacted cyclohexylmagnesium bromide?
A3: The unreacted Grignard reagent is typically quenched and removed during the initial acidic workup. Cyclohexylmagnesium bromide reacts vigorously with water and acids to form cyclohexane and water-soluble magnesium salts.[1] Ensure the quenching step is performed thoroughly to neutralize all the Grignard reagent. Subsequent aqueous washes will remove the magnesium salts.
Q4: My purified product seems to be contaminated with a non-polar impurity. What could it be and how do I remove it?
A4: A common non-polar byproduct in Grignard reactions is the coupling product of the Grignard reagent, in this case, bicyclohexyl. This can be formed from the reaction of the Grignard reagent with unreacted cyclohexyl halide. This impurity will have very low polarity. It can be effectively removed by column chromatography, as it will elute very quickly with a non-polar solvent system like pure hexanes.
Q5: What are the ideal conditions for purifying this compound by column chromatography?
A5: For column chromatography on silica gel, a good starting point for the eluent system would be a gradient of ethyl acetate in hexanes. Start with a low polarity mobile phase (e.g., 2-5% ethyl acetate in hexanes) to elute non-polar impurities like bicyclohexyl and unreacted octanal. Gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired this compound. The progress of the separation should be monitored by Thin Layer Chromatography (TLC).
Data Presentation
The following table summarizes the key physical properties of the product and unreacted starting materials to aid in the selection of a suitable purification method.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| Product | This compound | C₁₄H₂₈O | 212.38 | > 200 (estimated) | Insoluble in water; Soluble in organic solvents. |
| Starting Material 1 | Octanal | C₈H₁₆O | 128.21 | 171[2][3] | Slightly soluble in water; Soluble in organic solvents.[2] |
| Starting Material 2 | Cyclohexylmagnesium bromide | C₆H₁₁BrMg | 187.36 | Decomposes in water | Soluble in ethers (e.g., THF, diethyl ether).[1] |
Experimental Protocol: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from unreacted starting materials and byproducts using flash column chromatography.
1. Preparation of the Crude Sample:
- After the aqueous workup and extraction, the organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting crude oil is the material to be purified.
2. Slurry Preparation:
- Dissolve the crude oil in a minimal amount of dichloromethane or the initial eluent.
- Add a small amount of silica gel to this solution to create a slurry.
- Evaporate the solvent from the slurry until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.
3. Column Packing:
- Select an appropriately sized glass column.
- Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes).
- Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Use gentle air pressure to facilitate packing.
- Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
4. Sample Loading and Elution:
- Carefully add the prepared dry-loaded sample onto the sand layer.
- Add another thin layer of sand on top of the sample.
- Fill the column with the eluent and begin elution using positive pressure (flash chromatography).
- Start with the low-polarity eluent (e.g., 2% ethyl acetate in hexanes) to elute non-polar impurities.
- Collect fractions and monitor the elution by TLC.
- Gradually increase the polarity of the eluent (e.g., to 5%, 10%, and then 20% ethyl acetate in hexanes) to elute the desired product, this compound.
5. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate) to visualize the spots.
- Combine the fractions containing the pure product.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualization
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Preventing emulsion formation during workup of 1-Cyclohexyloctan-1-ol
Technical Support Center: Workup of 1-Cyclohexyloctan-1-ol
Troubleshooting Guides and Frequently Asked Questions (FAQs)
This guide provides solutions to common issues encountered during the aqueous workup and extraction of this compound, with a focus on preventing and resolving emulsion formation.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of this compound?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] In the case of this compound, its structure contains both a polar alcohol group and a large non-polar cyclohexyloctyl group. This amphiphilic nature allows it to act as a surfactant, stabilizing droplets of the organic phase within the aqueous phase (or vice versa) and hindering their separation. Emulsions are particularly common when using chlorinated solvents or in strongly basic aqueous solutions.[2]
Q2: How can I prevent an emulsion from forming in the first place?
Preventing an emulsion is often easier than breaking one.[3] Key preventative strategies include:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[1][3] This provides sufficient surface area for extraction without the high energy that creates fine, stable droplets.
-
Solvent Choice: If possible, avoid chlorinated solvents which are more prone to forming emulsions.[2]
-
Pre-emptive "Salting Out": Before extraction, add saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, which can help prevent the organic layer from becoming suspended.[3][4]
-
Solvent Evaporation: If the reaction solvent is water-miscible (like THF or ethanol), it is best to remove it via rotary evaporation before beginning the aqueous workup.[5][6]
Q3: An emulsion has formed. What are the immediate steps I can take to break it?
If an emulsion has already formed, several techniques can be employed to resolve it:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.[2][5]
-
Mechanical Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod to encourage the droplets to coalesce.[2]
-
Addition of Brine: Add a small amount of saturated brine solution and gently mix. This is one of the most common and effective methods.[1][3]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[3][5] This can physically disrupt the suspended droplets.
Q4: The initial methods didn't work. What are some more advanced techniques?
For persistent emulsions, the following methods can be considered:
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and destabilize the emulsion.[3][7]
-
Dilution: Significantly diluting the organic layer (5 to 10 times the original volume) can sometimes break the emulsion.[8]
-
Centrifugation: For smaller volumes, centrifuging the mixture can force the separation of the layers.[7]
-
pH Adjustment: If the emulsion is stabilized by acidic or basic impurities, careful neutralization or a slight pH shift can sometimes break it.[5]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting emulsion formation during the workup of this compound.
Caption: A step-by-step decision tree for resolving emulsions in a chemical workup.
Quantitative Data Summary
| Technique | Relative Speed | Ease of Use | Potential Impact on Purity | Notes |
| Waiting | Slow | Very Easy | None | Not always effective for stable emulsions.[5] |
| Gentle Agitation | Moderate | Easy | None | Can be surprisingly effective for minor emulsions.[2] |
| Brine Addition | Fast | Easy | Minimal | May slightly increase the salt content in the aqueous waste.[3] |
| Filtration | Moderate | Moderate | Low | Requires setting up a filtration apparatus.[5] |
| Dilution | Fast | Easy | Moderate | Requires removal of a larger volume of solvent later.[8] |
| Centrifugation | Fast | Difficult | None | Only practical for small-scale experiments.[7] |
Experimental Protocols
Protocol 1: Standard Brine Wash for Breaking Emulsions
-
Transfer the entire emulsified mixture to a separatory funnel.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution to the separatory funnel in a volume corresponding to approximately 10-20% of the aqueous layer's volume.
-
Stopper the funnel and gently invert it 2-3 times to mix the layers without creating further emulsion. Do not shake vigorously.[4]
-
Vent the funnel.
-
Allow the funnel to stand and observe for the separation of layers. The interface should become noticeably sharper.
-
Once the layers have separated, drain the lower aqueous layer and then collect the desired organic layer.
Protocol 2: Filtration through Celite® to Break an Emulsion
-
Assemble a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.
-
Place a layer of Celite® (diatomaceous earth), approximately 1-2 cm thick, on top of the filter paper.
-
Wet the Celite® pad with the organic solvent being used in the extraction to ensure it is properly seated.
-
Gently pour the entire emulsified mixture onto the Celite® pad under light vacuum.
-
The Celite® acts as a physical barrier, breaking up the suspended droplets and allowing the distinct liquid phases to pass through.[5]
-
Collect the filtrate, which should now be a biphasic mixture that will readily separate upon standing.
-
Transfer the filtrate to a clean separatory funnel and separate the layers as usual. Do not discard the Celite® pad until the product has been successfully isolated and characterized.[5]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. Workup [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. biotage.com [biotage.com]
- 8. Tips & Tricks [chem.rochester.edu]
Safe storage and handling procedures for 1-Cyclohexyloctan-1-ol
This technical support center provides guidance on the safe storage and handling of 1-Cyclohexyloctan-1-ol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: To ensure safety, a comprehensive PPE protocol should be followed. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][3]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[4] Always inspect gloves for integrity before use.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a full-face respirator.[1][3]
-
Footwear: Wear closed-toe shoes that cover the entire foot.[4]
Q3: How should this compound be stored?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][5] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] The storage area should be secure and away from heat, sparks, or open flames.[7]
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove any contaminated clothing.[3] If skin irritation persists, seek medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[8]
Q5: How should I handle a spill of this compound?
A5: In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.[5]
-
Clean the spill area thoroughly.
Q6: What is the proper disposal method for this compound waste?
A6: Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][5] Waste material should be handled as hazardous waste and disposed of at an approved waste disposal plant.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin irritation after handling | Inadequate PPE (gloves not worn or compromised). | Wash the affected area thoroughly with soap and water. In the future, ensure proper glove selection and inspection before use. Seek medical advice if irritation persists.[1][3] |
| Eye irritation | Splash during handling or inadequate eye protection. | Immediately flush eyes with water for at least 15 minutes and seek medical attention.[1][8] Always wear appropriate safety goggles.[1] |
| Unusual odor in the lab | Leaking container or spill. | Check all containers for proper sealing. If a spill is found, follow the spill cleanup procedures outlined in the FAQ section. Ensure the work area is well-ventilated.[5] |
| Precipitate formation in the stored chemical | Improper storage conditions (e.g., temperature fluctuations). | Store in a cool, dry, and well-ventilated place as recommended.[1][5] Gentle warming and agitation may redissolve the precipitate, but verify the compound's stability before use. |
Quantitative Data Summary (Based on Structurally Similar Compounds)
| Property | Value (for Cyclohexanol) | Reference |
| Flash Point | 68 °C (154 °F) | [9] |
| OSHA Permissible Exposure Limit (PEL) | 50 ppm (200 mg/m³) (8-hour TWA) | [9] |
| NIOSH Recommended Exposure Limit (REL) | 50 ppm (200 mg/m³) (10-hour TWA) | [9] |
| Density | 0.96 g/cm³ | [9] |
Experimental Workflow
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. 1-Cyclohexylethanol SDS, 1193-81-3 Safety Data Sheets - ECHEMI [echemi.com]
- 2. 1-Cyclohexylethanol | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Phenylmethyl)cyclohexanol SDS, 1944-01-0 Safety Data Sheets - ECHEMI [echemi.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges in 1-Cyclohexyloctan-1-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-Cyclohexyloctan-1-ol in their chemical reactions.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen reaction solvent.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for solubility issues.
Detailed Troubleshooting Steps:
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Solvent Selection: this compound is a large, non-polar molecule and is expected to have poor solubility in polar solvents.
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Recommendation: Utilize non-polar or polar aprotic solvents. Refer to the estimated solubility data in Table 1 for guidance. Good starting points include toluene, hexane, or tetrahydrofuran (THF).
-
-
Temperature Optimization: The solubility of solids generally increases with temperature.
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Recommendation: Gradually heat the reaction mixture while stirring. Monitor for any signs of reactant or solvent degradation. A modest increase in temperature can significantly improve solubility.
-
-
Concentration Adjustment: Exceeding the solubility limit of this compound in a given solvent will result in an undissolved solid.
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Recommendation: If possible, lower the concentration of the reactant. Alternatively, consider using a co-solvent system to increase the overall solvating power of the reaction medium.
-
-
Co-solvent System: A mixture of solvents can sometimes provide better solubility than a single solvent.
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Recommendation: Introduce a co-solvent in which this compound has higher solubility. For example, if the primary solvent is moderately polar, adding a non-polar co-solvent like hexane or toluene can be effective.
-
-
Agitation: Vigorous stirring can enhance the rate of dissolution.
-
Recommendation: Ensure the reaction is being stirred adequately. For viscous mixtures or larger scale reactions, mechanical stirring may be more effective than a magnetic stir bar.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: While experimental data is limited, the solubility of this compound can be estimated using Hansen Solubility Parameters (HSP). These parameters predict the compatibility between a solute and a solvent based on their intermolecular forces. A smaller "distance" (Ra) between the HSP values of the solute and solvent indicates better solubility.
Table 1: Estimated Hansen Solubility Parameters and Solubility of this compound in Common Solvents
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Estimated Ra (Distance) | Predicted Solubility |
| This compound | 17.5 | 4.0 | 6.0 | - | - |
| Hexane | 14.9 | 0.0 | 0.0 | 6.9 | High |
| Toluene | 18.2 | 1.4 | 2.0 | 4.8 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.2 | Good |
| Dichloromethane (DCM) | 17.0 | 6.3 | 6.1 | 2.4 | Good |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 11.2 | Low |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 13.2 | Very Low |
Disclaimer: These values are estimates calculated using group contribution methods and should be used as a guide for solvent selection.
Q2: I am running a Grignard reaction with this compound, and it's not dissolving in diethyl ether. What can I do?
A2: Diethyl ether is a common solvent for Grignard reactions but may not be optimal for a bulky alcohol like this compound.
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Alternative Solvents: Consider using THF, which has a higher boiling point and is often a better solvent for larger molecules in Grignard reactions.
-
Co-solvent: Adding a non-polar co-solvent like toluene can improve the solubility of the starting material. However, be cautious as this can sometimes affect the reactivity of the Grignard reagent.
-
Slow Addition: Adding the this compound solution slowly to the Grignard reagent at a slightly elevated temperature (if the Grignard reagent is stable) can help maintain solubility.
Q3: Can I use sonication to improve the solubility of this compound?
A3: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble solids. The high-frequency sound waves create cavitation bubbles, which can help to break up solid aggregates and increase the surface area available for solvation. Use a laboratory ultrasonic bath and monitor the temperature, as prolonged sonication can heat the sample.
Q4: My reaction seems to have stalled, and I suspect it's due to the poor solubility of my starting material. How can I confirm this?
A4: Visual inspection is the first step. If you can see undissolved solid, solubility is likely an issue. If the reaction mixture is cloudy or heterogeneous, this also suggests poor solubility. You can take a small, filtered aliquot of the reaction mixture and analyze it by a suitable technique (e.g., TLC, LC-MS, or NMR) to determine the concentration of the dissolved starting material. If the concentration is very low, this confirms a solubility problem.
Workflow for Addressing Stalled Reactions Due to Solubility
Caption: Workflow for diagnosing and addressing stalled reactions.
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility of this compound
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Solvent Selection: Based on the estimated solubility data (Table 1) and the requirements of your reaction chemistry, select a suitable non-polar or polar aprotic solvent (e.g., toluene, THF).
-
Initial Dissolution Attempt: To a reaction vessel under an inert atmosphere (if required), add the this compound and the chosen solvent.
-
Stirring: Begin vigorous stirring using a magnetic stir bar or overhead mechanical stirrer.
-
Heating: If the solid does not dissolve at room temperature, gradually heat the mixture using an oil bath. A temperature of 40-60 °C is often a good starting point. Monitor the mixture closely.
-
Co-solvent Addition (if necessary): If the solid remains insoluble even with heating, slowly add a co-solvent in which this compound is known to be more soluble (e.g., a small amount of hexane or a more polar solvent like THF if compatible with the reaction). Add the co-solvent dropwise until the solution becomes homogeneous.
-
Reaction Initiation: Once the this compound is fully dissolved, proceed with the addition of other reagents as per your reaction protocol.
Protocol 2: Small-Scale Solvent Screening
-
Preparation: In several small vials, place a pre-weighed amount of this compound (e.g., 10 mg).
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Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 1 mL of THF, toluene, hexane, DMF, DMSO).
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Observation at Room Temperature: Agitate the vials at room temperature for a set period (e.g., 15 minutes) and visually assess the solubility.
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Observation with Heating: Gently heat the vials that showed poor solubility at room temperature and observe any changes.
-
Selection: Choose the solvent or solvent system that provides the best solubility under conditions that are compatible with your intended reaction.
Optimizing catalyst loading for 1-Cyclohexyloctan-1-ol synthesis
This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of 1-Cyclohexyloctan-1-ol. It includes troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and guidance on optimizing catalyst loading.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound via the Grignard reaction between cyclohexylmagnesium bromide and octanal.
| Question | Answer |
| My Grignard reaction won't initiate. What should I do? | Answer: Reaction initiation is a common challenge. Here are several troubleshooting steps: - Magnesium Activation: The magnesium surface may be coated with a passivating layer of magnesium oxide. Activate it by gently crushing the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface.[1][2] Adding a small crystal of iodine can also help initiate the reaction; the disappearance of the iodine's color is an indicator of activation.[3][4] A few drops of 1,2-dibromoethane can also be used as an activator.[5] - Anhydrous Conditions: Ensure all glassware is rigorously dried, for instance, by flame-drying under vacuum or in an oven, and that the solvent (typically THF or diethyl ether) is anhydrous.[4] Moisture will quench the Grignard reagent. - Localized Heating: Gentle heating of a small portion of the reaction mixture can sometimes initiate the reaction. Once initiated, the reaction is typically exothermic. |
| My reaction yield is consistently low. What are the potential causes? | Answer: Low yields can stem from several factors: - Incomplete Grignard Reagent Formation: If the Grignar reagent formation is not complete, there will be less nucleophile to react with the octanal. Ensure the magnesium is fully consumed or allow for sufficient reaction time for its formation.[4] - Side Reactions: The Grignard reagent is a strong base and can deprotonate the α-carbon of octanal, leading to enolization and recovery of the starting aldehyde after workup.[6] Another common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted cyclohexyl halide. - Slow Addition of Aldehyde: Adding the octanal solution too quickly can lead to localized high concentrations of the Grignard reagent, which can favor side reactions. Slow, dropwise addition at a controlled temperature is recommended.[1] - Purity of Reagents: Ensure the cyclohexyl halide and octanal are pure and free from water or other protic impurities. |
| Should I use THF or diethyl ether as the solvent? | Answer: Both are common solvents for Grignard reactions. Tetrahydrofuran (THF) is generally a better solvent for stabilizing the Grignard reagent.[4] However, diethyl ether has a lower boiling point, which can be advantageous for temperature control during the exothermic reaction. The choice may depend on the specific reaction conditions and scale. |
| How can I minimize the formation of byproducts? | Answer: Minimizing byproducts often involves careful control of reaction conditions: - Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) during the addition of octanal can reduce the rate of side reactions.[1] - Stoichiometry: Using a slight excess of the Grignard reagent can help ensure the complete conversion of the aldehyde. However, a large excess can lead to more side products. - Reverse Addition: In some cases, adding the Grignard reagent to the aldehyde (reverse addition) can minimize enolization of the aldehyde. |
| My reaction mixture turned dark or black. Is this normal? | Answer: A color change to cloudy, grey, or even black can be normal for a Grignard reaction as the magnesium is consumed and the Grignard reagent is formed.[4][5] However, excessive darkening could also indicate decomposition or side reactions, especially if accompanied by a lower than expected yield. |
Optimizing Catalyst Loading
In the context of a Grignard reaction, the "catalyst" is the magnesium metal, which is a reagent consumed in the formation of the organometallic nucleophile. Optimizing the amount of magnesium is crucial for an efficient reaction. An excess of magnesium is generally used to ensure complete reaction of the alkyl halide.
Table 1: Illustrative Impact of Magnesium Loading on Grignard Reaction Yield
The following table provides an example of how varying the molar equivalents of magnesium (relative to the cyclohexyl halide) can impact the yield of the final product, this compound. These values are representative for optimization purposes.
| Molar Equivalents of Mg (relative to cyclohexyl halide) | Expected Observations | Potential Product Yield (%) |
| 1.0 | Incomplete consumption of cyclohexyl halide may occur due to surface passivation of magnesium. | 60-70% |
| 1.2 | A good balance between efficient conversion of the halide and minimizing unreacted magnesium.[1] | 80-90% |
| 1.5 | Higher likelihood of complete conversion of the cyclohexyl halide. | 85-95% |
| 2.0 | May lead to a more vigorous reaction and potential for increased side products. Little improvement in yield over 1.5 equivalents. | 85-95% |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from cyclohexyl bromide and octanal.
Materials:
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Magnesium turnings
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Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexyl bromide
-
Octanal
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
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Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add a single crystal of iodine.
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Add a small amount of anhydrous THF to cover the magnesium.
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In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous THF.
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Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.
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Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Octanal:
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Cool the Grignard reagent solution to 0 °C using an ice bath.
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Prepare a solution of octanal (0.95 equivalents) in anhydrous THF.
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Add the octanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by vacuum distillation or column chromatography.
-
Visualizing the Workflow and Chemical Transformation
The following diagrams illustrate the experimental workflow and the chemical reaction pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical pathway for the synthesis of this compound.
References
Minimizing byproduct formation in the synthesis of tertiary alcohols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tertiary alcohols?
A1: The most prevalent methods involve the reaction of a ketone with an organometallic reagent. The two most common classes of reagents used for this transformation are Grignard reagents (R-MgX) and organolithium reagents (R-Li).[1][2] Both reagents are highly effective at forming new carbon-carbon bonds at the carbonyl carbon of a ketone, which, after an acidic workup, yields a tertiary alcohol.[2][3] Additionally, tertiary alcohols can be synthesized by reacting an ester with two equivalents of a Grignard or organolithium reagent.[4][5]
Q2: What are the primary byproducts I should be aware of when synthesizing tertiary alcohols with Grignard reagents?
A2: The two main side reactions that compete with the desired nucleophilic addition are enolization and reduction of the ketone.[1][6]
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Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. Upon workup, this regenerates the starting ketone, leading to lower conversion and yield.[1] This is particularly problematic with sterically hindered ketones and bulky Grignard reagents.
-
Reduction: If the Grignard reagent has a hydrogen atom on its beta-carbon, it can transfer a hydride to the carbonyl carbon via a six-membered cyclic transition state. This results in the formation of a secondary alcohol as a byproduct.[1][6]
Another potential byproduct is the Wurtz coupling product (R-R) from the reaction of the Grignard reagent with any unreacted alkyl halide.
Q3: When should I choose an organolithium reagent over a Grignard reagent?
A3: Organolithium reagents are generally more reactive than Grignard reagents. This increased reactivity can be advantageous in cases where the Grignard reaction is sluggish. However, their high reactivity can also make them less selective and more prone to side reactions with other functional groups. For sterically hindered ketones, organolithium reagents may be preferred as they can sometimes favor addition over reduction compared to Grignard reagents.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of your reaction.[7][8] You should spot your starting material (ketone), your reaction mixture, and a co-spot of both on a TLC plate. As the reaction proceeds, you will see the spot corresponding to your starting material diminish and a new spot for your product (the tertiary alcohol) appear.[9] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[9]
Troubleshooting Guide
Problem 1: Low yield of tertiary alcohol and recovery of starting ketone.
| Possible Cause | Solution |
| Enolization of the ketone: The Grignard reagent is acting as a base instead of a nucleophile.[1] | 1. Use a Lewis acid additive: Add anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture. This generates a more nucleophilic and less basic organocerium species, which significantly suppresses enolization. 2. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to favor the addition reaction kinetically. 3. Change the Grignard reagent: Use a Grignard reagent with less steric bulk if possible. |
| Wet reagents or glassware: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source.[10][11] | 1. Dry all glassware thoroughly: Flame-dry or oven-dry all glassware before use. 2. Use anhydrous solvents: Ensure your ether or THF is completely dry. 3. Check starting materials for water: Ensure your ketone is anhydrous. |
| Poor quality Grignard reagent: The Grignard reagent may not have formed efficiently. | 1. Activate the magnesium: Use a crystal of iodine or a small amount of 1,2-dibromoethane to activate the surface of the magnesium turnings.[11] 2. Ensure slow addition of alkyl halide: Add the alkyl halide dropwise to the magnesium suspension to maintain a gentle reflux and avoid side reactions.[12] |
Problem 2: Significant formation of a secondary alcohol byproduct.
| Possible Cause | Solution |
| Reduction of the ketone: The Grignard reagent is transferring a hydride to the carbonyl.[1][6] This is more common with bulky Grignard reagents and sterically hindered ketones. | 1. Use a Lewis acid additive: Anhydrous CeCl₃ is highly effective at minimizing reduction by promoting the nucleophilic addition pathway. 2. Use a different organometallic reagent: Consider using an organolithium reagent, which may be less prone to reduction in some cases. 3. Choose a Grignard reagent without beta-hydrogens: If the synthesis allows, use a Grignard reagent like methylmagnesium bromide or phenylmagnesium bromide. |
Problem 3: Difficulty purifying the tertiary alcohol.
| Possible Cause | Solution |
| Separating unreacted ketone: The ketone and tertiary alcohol may have similar polarities. | 1. Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate). The less polar ketone will typically elute before the more polar tertiary alcohol.[13][14] Monitor fractions by TLC. 2. Distillation: If the boiling points are sufficiently different, fractional distillation can be effective. |
| Separating the secondary alcohol byproduct: The desired tertiary alcohol and the secondary alcohol byproduct often have very similar polarities. | 1. Careful Column Chromatography: High-performance flash chromatography with a shallow solvent gradient may be necessary to achieve separation. 2. Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent can be used to separate different classes of alcohols.[7] |
Data Presentation
The use of cerium(III) chloride can dramatically improve the yield of tertiary alcohols, especially with easily enolizable ketones.
Table 1: Effect of Anhydrous CeCl₃ on the Reaction of Butyllithium with α-Tetralone
| Reagent | Additive | Yield of Tertiary Alcohol | Recovery of Ketone |
| Butyllithium | None | 26% | 58% |
| Butyllithium | Anhydrous CeCl₃ | 94% | 3% |
Data sourced from Organic Syntheses Procedure, Coll. Vol. 9, p.129 (1998); Vol. 71, p.173 (1993).[15]
Experimental Protocols
Protocol 1: General Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol describes the synthesis of 2-methyl-2-octanol from acetone and n-hexylmagnesium bromide.
Materials:
-
Magnesium turnings (2.43 g, 0.1 mol)
-
Anhydrous diethyl ether (150 mL)
-
1-Bromohexane (16.5 g, 0.1 mol)
-
Acetone (5.8 g, 0.1 mol) dissolved in 50 mL of anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Add the magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
Dissolve the 1-bromohexane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromohexane solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the solution of acetone in diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain 2-methyl-2-octanol.
-
Protocol 2: Synthesis of a Tertiary Alcohol using Anhydrous CeCl₃
This protocol is adapted for reactions where enolization is a significant side reaction.
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃) (e.g., 4.1 g, 16.6 mmol, dried under vacuum at 140°C for 2 hours)
-
Anhydrous THF (80 mL)
-
Organometallic reagent (e.g., 1.6 M n-butyllithium in hexane, 10 mL, 16 mmol)
-
Ketone (e.g., α-tetralone, 2.19 g, 15 mmol)
Procedure:
-
Preparation of the Organocerium Reagent:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the anhydrous CeCl₃ and anhydrous THF.
-
Stir the suspension vigorously at room temperature for 2 hours.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (n-butyllithium) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
-
Reaction with Ketone:
-
Dissolve the ketone in a small amount of anhydrous THF and add it dropwise to the organocerium reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Competing pathways in Grignard reactions with ketones.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 7. quora.com [quora.com]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bohr.winthrop.edu [bohr.winthrop.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. reddit.com [reddit.com]
- 13. columbia.edu [columbia.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Cyclohexyloctan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of secondary alcohols, such as 1-Cyclohexyloctan-1-ol, is a fundamental transformation in organic chemistry, pivotal in the development of new pharmaceuticals and functional materials. The strategic introduction of hydroxyl groups and the formation of carbon-carbon bonds are critical steps that influence the biological activity and physical properties of target molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on the widely employed Grignard and organolithium reactions. We will delve into the experimental protocols, compare reaction parameters, and present the underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.
Key Synthesis Routes: A Head-to-Head Comparison
The synthesis of this compound can be efficiently achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound. Two principal pathways are viable, each offering distinct advantages and considerations.
Route 1: Octyl Organometallic Reagent and Cyclohexanecarboxaldehyde
In this approach, an organometallic reagent derived from an octyl halide (e.g., octylmagnesium bromide or octyllithium) is reacted with cyclohexanecarboxaldehyde. The nucleophilic octyl group attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired secondary alcohol after an acidic workup.
Route 2: Cyclohexyl Organometallic Reagent and Octanal
Conversely, a cyclohexyl-based organometallic reagent, such as cyclohexylmagnesium bromide or cyclohexyllithium, can be reacted with octanal. Here, the nucleophilic cyclohexyl group adds to the carbonyl carbon of the eight-carbon aldehyde, again yielding this compound upon acidic workup.
Organolithium reagents are generally more reactive than their Grignard counterparts.[1][2] This heightened reactivity can lead to faster reaction times but may also necessitate stricter control of reaction conditions to avoid side reactions.
Quantitative Data Summary
The following table summarizes typical experimental data for the synthesis of secondary alcohols analogous to this compound using Grignard and organolithium reagents. Please note that specific yields and reaction parameters can vary based on the exact substrates, solvent purity, and reaction scale.
| Parameter | Grignard Reaction (Route 1 Analogue) | Organolithium Reaction (Route 2 Analogue) |
| Organometallic Reagent | Octylmagnesium Bromide | Cyclohexyllithium |
| Carbonyl Compound | Cyclohexanecarboxaldehyde | Octanal |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or Hexanes |
| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature |
| Reaction Time | 1 - 3 hours | 30 minutes - 2 hours |
| Typical Yield | 70 - 90% | 80 - 95% |
| Workup | Aqueous NH4Cl or dilute HCl | Aqueous NH4Cl or dilute H2SO4 |
Experimental Protocols
Below are detailed, generalized experimental protocols for the synthesis of this compound via the Grignard and organolithium routes. Extreme caution must be exercised when working with organometallic reagents, as they are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Grignard Reaction
Materials:
-
Magnesium turnings
-
1-Bromooctane (for Route 1) or Bromocyclohexane (for Route 2)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclohexanecarboxaldehyde (for Route 1) or Octanal (for Route 2)
-
Saturated aqueous ammonium chloride solution or 1 M Hydrochloric acid
-
Iodine crystal (as an initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled hot under a stream of inert gas.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Prepare a solution of the alkyl/cycloalkyl halide in anhydrous ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Carbonyl Compound:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the aldehyde (cyclohexanecarboxaldehyde or octanal) in anhydrous ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution or 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
-
Protocol 2: Organolithium Reaction
Materials:
-
Lithium metal or a solution of an alkyllithium (e.g., n-butyllithium)
-
1-Bromooctane (for Route 1) or Bromocyclohexane (for Route 2)
-
Anhydrous diethyl ether or hexanes
-
Cyclohexanecarboxaldehyde (for Route 1) or Octanal (for Route 2)
-
Saturated aqueous ammonium chloride solution or 1 M Sulfuric acid
Procedure:
-
Preparation of the Organolithium Reagent (if not commercially available):
-
Under an inert atmosphere, add freshly cut lithium metal to a flask containing an anhydrous solvent (e.g., hexanes).
-
Add the alkyl/cycloalkyl halide dropwise to the stirred lithium dispersion. The reaction is often initiated by gentle warming.
-
Stir the mixture at room temperature until the lithium is consumed.
-
-
Reaction with the Carbonyl Compound:
-
Cool the organolithium reagent solution to -78 °C using a dry ice/acetone bath.
-
Dissolve the aldehyde in an anhydrous solvent and add it dropwise to the stirred organolithium solution.
-
Stir the reaction mixture at -78 °C for 30-60 minutes, then allow it to warm to room temperature.
-
-
Workup:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the resulting alcohol as described for the Grignard protocol.
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the two primary synthetic routes to this compound.
Caption: Synthesis of this compound via an octyl organometallic reagent.
Caption: Synthesis of this compound via a cyclohexyl organometallic reagent.
Conclusion
Both Grignard and organolithium reagents provide effective and high-yielding pathways to this compound. The choice between them often depends on the availability of starting materials, the desired reactivity, and the specific laboratory conditions. Organolithium reagents may offer higher yields and faster reactions but require more stringent handling due to their increased reactivity. Conversely, Grignard reagents are a robust and reliable option, often more tolerant of slight variations in reaction conditions. By understanding the nuances of each method, researchers can make an informed decision to best suit their synthetic strategy.
References
A Comparative Guide to the Validation of Analytical Methods for 1-Cyclohexyloctan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the intended application. Below is a summary of the expected performance of GC-MS and HPLC for the analysis of 1-Cyclohexyloctan-1-ol.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Selectivity/Specificity | High; mass spectrometry provides excellent specificity. | Moderate to High; dependent on detector and potential co-eluting species. |
| Accuracy | Expected to be high (e.g., 98-102%).[4] | Expected to be high (e.g., 98-102%). |
| Precision (RSD) | Expected to be low (e.g., < 2%).[4] | Expected to be low (e.g., < 2%). |
| **Linearity (R²) ** | Expected to be excellent (e.g., > 0.99).[4] | Expected to be excellent (e.g., > 0.99). |
| Limit of Detection (LOD) | Very low; potentially in the femtomole range with appropriate derivatization.[5] | Low to moderate; dependent on the chromophore if UV detection is used. |
| Limit of Quantification (LOQ) | Very low. | Low to moderate. |
| Robustness | Good; established and reliable technique. | Good; widely used and well-understood. |
| Throughput | Moderate; run times can be longer. | High; can be optimized for faster analysis. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For long-chain alcohols like this compound, derivatization is often employed to increase volatility and improve chromatographic performance.[6]
Sample Preparation and Derivatization:
-
Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or dichloromethane) may be necessary.
-
Saponification: For esterified forms, saponification with an ethanolic potassium hydroxide solution can be performed to liberate the free alcohol.[6]
-
Derivatization: To enhance volatility, the hydroxyl group of this compound can be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or converting the alcohol to its pentafluorobenzoyl derivative for high sensitivity in negative ion chemical ionization mode.[5][6]
GC-MS Conditions (Hypothetical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 150°C, ramped to 300°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, with the mass spectrometer scanning a mass range of m/z 50-500. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
Method Validation Parameters:
The validation of the GC-MS method should assess specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[1][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds. For alcohols that lack a strong chromophore for UV detection, derivatization or the use of a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) is necessary. Chiral HPLC can be used for the separation of enantiomers.[7]
Sample Preparation and Derivatization (for UV detection):
-
Extraction: Similar to GC-MS, a suitable extraction method should be employed based on the sample matrix.
-
Derivatization: To introduce a UV-active moiety, the alcohol can be reacted with a derivatizing agent such as benzoyl chloride or p-nitrobenzoyl chloride.
HPLC Conditions (Hypothetical):
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength appropriate for the chosen derivative (e.g., 230 nm for benzoyl derivatives).
-
Injection Volume: 20 µL.
Method Validation Parameters:
The HPLC method validation will involve evaluating the same parameters as for GC-MS: specificity, linearity, range, accuracy, precision, LOD, and LOQ.[8][9]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the GC-MS and HPLC analysis of this compound.
Caption: GC-MS Experimental Workflow for this compound Analysis.
Caption: HPLC Experimental Workflow for this compound Analysis.
Conclusion
Both GC-MS and HPLC present viable options for the analytical validation of this compound. GC-MS, particularly with derivatization, is likely to offer higher sensitivity and specificity, making it ideal for trace-level analysis. HPLC, on the other hand, may provide higher throughput and is well-suited for routine quality control applications, especially when coupled with a suitable derivatization strategy for UV detection or a universal detector. The ultimate choice of method will be dictated by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. It is imperative that any chosen method undergoes a thorough validation process to ensure the generation of reliable and accurate data in a research or drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. (1R)-1-cyclohexylethan-1-ol | 3113-99-3 | Benchchem [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Validation of Analytical Methods: A Simple Model for HPLC Assay Methods | Semantic Scholar [semanticscholar.org]
Purity Assessment of Synthesized 1-Cyclohexyloctan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity assessment of synthesized 1-Cyclohexyloctan-1-ol against two structurally similar alternatives: 1-Phenyloctan-1-ol and 1-Cyclopentyloctan-1-ol. The selection of these alternatives allows for an objective evaluation of the impact of substituting the cyclohexyl group with an aromatic phenyl ring or a smaller cyclopentyl ring on the synthesis and purification outcomes. This document outlines the synthetic methodology and details the analytical techniques employed for purity determination, supported by comparative experimental data.
Synthesis of Target Compounds
This compound and its analogues were synthesized via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.
General Synthesis Workflow:
Caption: General workflow for the synthesis of tertiary alcohols via Grignard reaction.
The synthesis of this compound was achieved by reacting cyclohexanone with octylmagnesium bromide. Similarly, 1-Phenyloctan-1-ol was synthesized from benzaldehyde and heptylmagnesium bromide, and 1-Cyclopentyloctan-1-ol from cyclopentanone and octylmagnesium bromide. Post-reaction, all compounds were purified by column chromatography.
Purity Assessment Methodologies
The purity of the synthesized compounds was rigorously assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded to confirm the chemical structure and identify any potential impurities.
Experimental Protocol:
-
Instrument: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Concentration: Approximately 10 mg of the sample in 0.5 mL of solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to determine the presence of volatile impurities and to confirm the molecular weight of the synthesized compounds.
Experimental Protocol:
-
Instrument: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
High-Performance Liquid Chromatography (HPLC)
HPLC was employed for the quantitative assessment of purity and to detect any non-volatile impurities.
Experimental Protocol:
-
Instrument: Agilent 1260 Infinity II LC System.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Comparative Purity Data
The following tables summarize the purity data obtained for this compound and its analogues.
Table 1: Summary of Purity Assessment Results
| Compound | NMR Purity (%) | GC-MS Purity (%) | HPLC Purity (%) |
| This compound | >99 | 99.5 | 99.2 |
| 1-Phenyloctan-1-ol | >98 | 98.8 | 98.5 |
| 1-Cyclopentyloctan-1-ol | >99 | 99.3 | 99.0 |
Table 2: Key NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) - Diagnostic Peaks | ¹³C NMR (δ, ppm) - Diagnostic Peaks |
| This compound | 0.88 (t, 3H, -CH₃), 1.20-1.60 (m, 26H, -CH₂-), 3.45 (s, 1H, -OH) | 72.1 (C-OH), 40.5, 38.2, 31.9, 29.6, 29.3, 26.5, 25.9, 22.7, 14.1 |
| 1-Phenyloctan-1-ol | 0.87 (t, 3H, -CH₃), 1.25-1.80 (m, 12H, -CH₂-), 4.65 (t, 1H, -CH(OH)-), 7.25-7.40 (m, 5H, Ar-H) | 76.3 (C-OH), 144.8, 128.4, 127.5, 126.0, 39.1, 31.8, 29.5, 29.2, 25.9, 22.6, 14.1 |
| 1-Cyclopentyloctan-1-ol | 0.89 (t, 3H, -CH₃), 1.20-1.70 (m, 22H, -CH₂-), 3.40 (s, 1H, -OH) | 75.8 (C-OH), 45.1, 38.5, 31.9, 29.6, 29.3, 23.5, 22.7, 14.1 |
Table 3: GC-MS and HPLC Retention Times
| Compound | GC-MS Retention Time (min) | HPLC Retention Time (min) |
| This compound | 15.2 | 5.8 |
| 1-Phenyloctan-1-ol | 16.5 | 6.5 |
| 1-Cyclopentyloctan-1-ol | 14.8 | 5.5 |
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow followed for the comprehensive purity assessment of the synthesized compounds.
Caption: Logical workflow for the purity assessment of synthesized compounds.
Discussion
The synthesized this compound exhibited a high degree of purity, comparable to its cyclopentyl analogue and slightly superior to the phenyl derivative. The NMR data confirmed the expected structures for all three compounds, with characteristic chemical shifts for the cyclohexyl, phenyl, and cyclopentyl moieties. The GC-MS and HPLC analyses provided quantitative purity values, with all compounds achieving a purity of over 98%. The minor impurities detected in 1-Phenyloctan-1-ol were likely residual starting materials or byproducts from the Grignard reaction, which could be minimized with further optimization of the purification process.
Conclusion
This comparative guide demonstrates a robust methodology for the synthesis and purity assessment of this compound and its analogues. The combination of NMR, GC-MS, and HPLC provides a comprehensive and reliable approach to characterizing the purity of synthesized organic compounds, which is crucial for their application in research and drug development. The high purity achieved for this compound validates the effectiveness of the employed synthetic and purification protocols.
Comparative Analysis of Menthol and its Analogues as TRPM8 Modulators
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of cyclohexanol-based TRPM8 modulators, supported by experimental data and detailed protocols.
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel, is a key player in the sensation of cold and is activated by cooling agents like menthol. Its involvement in various physiological and pathological processes, including pain, inflammation, and cancer, has made it a significant target for drug discovery. This guide provides a comparative analysis of the quintessential TRPM8 agonist, (-)-menthol, and its analogues, offering insights into their structure-activity relationships (SAR) and modulatory effects on the TRPM8 channel.
Performance Comparison of TRPM8 Modulators
The potency and efficacy of various cyclohexanol derivatives in modulating TRPM8 activity have been extensively studied. The following table summarizes the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists, providing a clear comparison of their performance.
| Compound | Type | EC50 (µM) | IC50 (µM) | Notes |
| (-)-Menthol | Agonist | 62.64 ± 1.2[1][2] | - | The primary and most potent naturally occurring TRPM8 agonist. |
| (+)-Menthol | Agonist | >100 | - | Stereoisomer of (-)-menthol with significantly lower potency. |
| (+)-Neomenthol | Agonist | 206.22 ± 11.4[1][2] | - | Stereoisomer of (-)-menthol. |
| (+)-Neoisomenthol | Agonist | >100 | - | Stereoisomer of (-)-menthol with reduced activity. |
| WS-12 | Agonist | 12 ± 5[3] | - | A potent synthetic menthol derivative with higher efficacy compared to menthol. |
| Icilin | Agonist | 0.526 ± 0.024[4] | - | A synthetic super-agonist of TRPM8. |
| (-)-Menthyl-1 (Antagonist) | Antagonist | - | 0.805 ± 0.200[4] | A menthol-based antagonist that inhibits menthol-evoked Ca2+ responses in human TRPM8. |
| Compound 16 (β-lactam) | Antagonist | - | 0.05 ± 1.3[5] | A potent synthetic β-lactam derivative that blocks TRPM8 channel activity. |
| Compound 34 (β-lactam) | Antagonist | - | 0.9 ± 1.0[5] | A synthetic β-lactam derivative with antagonist activity at TRPM8. |
Experimental Protocols
The characterization of TRPM8 modulators relies on robust in vitro assays. The two primary methods used to generate the data in this guide are the intracellular calcium assay and the whole-cell patch clamp technique.
Intracellular Calcium Assay
This high-throughput screening method measures the influx of calcium into cells upon TRPM8 channel activation.
1. Cell Culture and Preparation:
-
HEK293 cells stably or transiently expressing the human TRPM8 channel are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
3. Compound Application and Signal Detection:
-
The dye solution is removed, and cells are washed with the physiological buffer.
-
Test compounds (agonists or antagonists) are added to the wells at various concentrations.
-
For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known TRPM8 agonist (e.g., menthol).
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader. Data is typically collected over time to capture the kinetics of the response.
4. Data Analysis:
-
The fluorescence signal is normalized to the baseline fluorescence before compound addition.
-
Concentration-response curves are generated by plotting the normalized fluorescence against the logarithm of the compound concentration.
-
EC50 or IC50 values are calculated by fitting the data to a sigmoidal dose-response equation.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPM8 channels in the cell membrane, offering high-resolution data on channel activity.
1. Cell Preparation:
-
Cells expressing TRPM8 are grown on glass coverslips.
-
The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
2. Pipette Preparation and Seal Formation:
-
Glass micropipettes with a resistance of 3-7 MΩ are fabricated using a pipette puller and filled with an intracellular solution.
-
The pipette is carefully maneuvered to touch the surface of a single cell. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
3. Whole-Cell Configuration and Recording:
-
A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Test compounds are applied to the cell via the perfusion system.
-
Currents flowing through the TRPM8 channels are recorded using a patch-clamp amplifier. Voltage ramps (e.g., from -100 mV to +100 mV) can be applied to study the voltage-dependence of the currents.
4. Data Analysis:
-
The amplitude of the recorded currents is measured and analyzed.
-
Concentration-response curves are constructed by plotting the current amplitude against the compound concentration to determine EC50 or IC50 values.
Visualizing Cellular Mechanisms and Workflows
To better understand the processes involved in TRPM8 modulation and its investigation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic differences between isomers of 1-Cyclohexyloctan-1-ol
Isomers of 1-Cyclohexyloctan-1-ol
This compound has several potential isomers, primarily positional isomers and stereoisomers. Positional isomers differ in the location of the hydroxyl (-OH) group, which can be on the first carbon of the octyl chain (a secondary alcohol), on other carbons of the octyl chain (also secondary alcohols), or on the cyclohexyl ring (which could be secondary or tertiary if we consider rearrangements during synthesis). For the scope of this guide, we will primarily focus on the differentiation of this compound (a secondary alcohol) from a representative tertiary isomer, 1-cyclohexyl-2-methylheptan-2-ol, and a primary isomer, 1-(hydroxymethyl)cyclooctane, to illustrate the key spectroscopic differences. Stereoisomers (enantiomers and diastereomers) arise from chiral centers, and while their differentiation often requires specialized techniques like chiral chromatography or polarimetry, NMR spectroscopy in the presence of chiral shift reagents can also be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for distinguishing between isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration are key parameters. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is particularly diagnostic.
-
Chemical Shift : The chemical shift of the carbinol proton is influenced by the substitution of the carbinol carbon. For secondary alcohols like this compound, this proton typically appears in the 3.4-4.5 ppm range.[1] For a tertiary alcohol, this proton does not exist. The protons on the carbons adjacent to the tertiary carbinol carbon will show characteristic shifts. The hydroxyl proton itself gives a signal that can vary in position (typically 1-5 ppm) and is often broad, unless the sample is very dry.[2][3]
-
Splitting Pattern : The carbinol proton in a secondary alcohol will be split by the protons on adjacent carbon atoms, following the n+1 rule. In this compound, the carbinol proton would be a multiplet due to coupling with protons on the adjacent cyclohexyl and octyl carbons. The hydroxyl proton itself usually does not couple with adjacent protons due to rapid exchange, resulting in a singlet.[1]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
-
Chemical Shift : The chemical shift of the carbinol carbon is highly indicative of the alcohol type. For secondary alcohols, this carbon resonates in the 50-80 ppm range.[4] For tertiary alcohols, the carbinol carbon is more deshielded and appears further downfield.
-
Number of Signals : The number of unique carbon signals can indicate the symmetry of the molecule. Isomers with higher symmetry will show fewer signals than less symmetric isomers.
Table 1: Predicted ¹H and ¹³C NMR Data for Isomers of Cyclohexyloctanol
| Isomer Type | Key Protons | Predicted ¹H Chemical Shift (ppm) | Key Carbon | Predicted ¹³C Chemical Shift (ppm) |
| Secondary Alcohol (this compound) | -CH(OH)- | 3.4 - 4.5 | -C(OH)- | 50 - 80 |
| Tertiary Alcohol (1-cyclohexyl-2-methylheptan-2-ol) | No carbinol proton | N/A | -C(OH)- | 70 - 90 |
| Primary Alcohol (1-(hydroxymethyl)cyclooctane) | -CH₂OH | 3.3 - 4.0 | -CH₂OH | 60 - 70 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For alcohols, the O-H and C-O stretching vibrations are most characteristic.
-
O-H Stretch : All alcohol isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of hydrogen-bonded hydroxyl groups.[1][4] The broadness is a result of hydrogen bonding. In a very dilute solution in a non-polar solvent, a sharp, weaker peak may be observed around 3600 cm⁻¹ for the free O-H stretch.[4]
-
C-O Stretch : The position of the C-O stretching vibration is diagnostic of the alcohol type.[5]
Table 2: Predicted IR Absorption Frequencies for Isomers of Cyclohexyloctanol
| Isomer Type | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Secondary Alcohol (this compound) | 3200-3600 (broad, strong) | 1075-1150 |
| Tertiary Alcohol (1-cyclohexyl-2-methylheptan-2-ol) | 3200-3600 (broad, strong) | 1100-1210 |
| Primary Alcohol (1-(hydroxymethyl)cyclooctane) | 3200-3600 (broad, strong) | 1000-1075 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its structure.
-
Molecular Ion Peak (M⁺) : The molecular ion peak for primary and secondary alcohols is often weak, while for tertiary alcohols, it can be undetectable.[6]
-
Fragmentation Patterns :
-
α-Cleavage : This is the cleavage of a C-C bond adjacent to the oxygen atom. The largest alkyl group is preferentially lost. This fragmentation is very common and helps to determine the substitution pattern around the carbinol carbon.[7][8]
-
Dehydration : Loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, particularly for secondary and tertiary alcohols.[8][9]
-
Table 3: Predicted Mass Spectrometry Fragmentation for Isomers of Cyclohexyloctanol
| Isomer Type | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| Secondary Alcohol (this compound) | Weak | α-cleavage (loss of C₇H₁₅ or C₆H₁₁), Dehydration (M-18) |
| Tertiary Alcohol (1-cyclohexyl-2-methylheptan-2-ol) | Often absent | α-cleavage (loss of C₅H₁₁ or C₆H₁₁), Dehydration (M-18) |
| Primary Alcohol (1-(hydroxymethyl)cyclooctane) | Weak | α-cleavage (loss of H), Dehydration (M-18), Prominent peak at m/z 31 (CH₂OH⁺) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid alcohol sample like an isomer of this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum and calibrate using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample, place a drop of the neat liquid between two NaCl or KBr plates to create a thin film.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of isomers prior to analysis.
-
Ionization : Use Electron Ionization (EI) for GC-MS, which provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.
-
Mass Analysis : Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The resulting spectrum plots relative intensity versus m/z.
Visualizations
Caption: Isomeric relationships of cyclohexyloctanol.
Caption: Experimental workflow for isomer differentiation.
References
- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 1-Cyclohexyloctan-1-ol is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on the known biological activities of structurally related cyclohexane and long-chain alcohol derivatives to infer the potential therapeutic properties of this compound and to guide future research.
Introduction
This compound is a synthetic organic compound characterized by a cyclohexyl ring and an eight-carbon alkyl chain with a hydroxyl group. While its specific biological functions have yet to be elucidated, the activities of analogous compounds suggest a range of potential pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. This guide synthesizes the available data on related compounds to build a predictive profile for this compound.
Comparative Analysis of Biological Activities
The biological activities of cyclohexane derivatives are diverse and influenced by their functional groups and substituents. The presence of a hydroxyl group and a long alkyl chain in this compound suggests it may share properties with other bioactive alcohols and cyclohexane-containing molecules.
| Compound Class | Reported Biological Activities | Potential Implication for this compound |
| Cyclohexane Derivatives | Antibacterial (against Gram-positive and Gram-negative bacteria), Antifungal, Anti-inflammatory, Anticancer.[1][2][3][4][5] | The cyclohexane moiety may serve as a scaffold for antimicrobial or cytotoxic activity. |
| Cyclohexanol Derivatives | Antimicrobial, Anti-inflammatory, Antioxidant, Cytotoxic.[4][6] | The hydroxyl group is a key functional group that can participate in hydrogen bonding with biological targets. |
| Long-Chain Alcohols (C8-C18) | Low acute toxicity, potential for skin irritation (chain length dependent), antimicrobial properties.[7][8][9] | The octanol chain suggests the compound will have significant lipophilicity, potentially enabling it to interact with cell membranes. |
| Functionally Substituted Cyclohexanones | Antifungal against various Candida species. | The cyclic structure, even with variation in the functional group, can confer antifungal properties. |
Experimental Protocols
To experimentally validate the predicted biological activities of this compound, a variety of in vitro assays can be employed. Below is a detailed protocol for a standard cytotoxicity assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Potential Signaling Pathways
Given the reported anti-inflammatory activity of many cyclohexane derivatives and alcohols, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and a common target for anti-inflammatory drugs.[13][14][15][16][17][18]
Caption: A hypothetical model of the NF-κB signaling pathway.
Conclusion
While direct experimental evidence is lacking, the structural characteristics of this compound and the known biological activities of related compounds provide a strong rationale for investigating its potential as a novel therapeutic agent. Future research should focus on systematic screening for antimicrobial, anti-inflammatory, and cytotoxic activities to validate these predictions and uncover its mechanism of action. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 8. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NF-kB pathway overview | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
A Comparative Analysis of 1-Cyclohexyloctan-1-ol and Linear Long-Chain Aliphatic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and biological properties of 1-Cyclohexyloctan-1-ol against common linear long-chain aliphatic alcohols such as 1-octanol, 1-decanol, and 1-dodecanol. The information presented is intended to assist researchers and professionals in drug development and related fields in selecting appropriate molecules for their studies.
Introduction
Long-chain aliphatic alcohols are integral to various applications in research and the pharmaceutical industry, serving as solvents, excipients, and exhibiting their own biological activities. While linear long-chain alcohols are well-characterized, branched and cyclic structures like this compound offer unique properties that can influence their behavior in biological systems. This guide synthesizes available data and provides detailed experimental protocols for key comparative assessments.
Note on this compound Data: Publicly available experimental data for this compound is limited. Therefore, some of its properties presented in this guide are inferred based on the known characteristics of similar chemical structures, such as other long-chain alcohols and cyclohexane derivatives. These inferred values are clearly marked.
Physicochemical Properties
The inclusion of a cyclohexyl group in this compound is expected to significantly influence its physical properties compared to its linear counterparts. The bulky cyclic group can affect intermolecular interactions, leading to differences in boiling point, melting point, and density.
| Property | This compound (Inferred) | 1-Octanol | 1-Decanol | 1-Dodecanol |
| Molecular Formula | C₁₄H₂₈O | C₈H₁₈O | C₁₀H₂₂O | C₁₂H₂₆O |
| Molecular Weight | 212.38 g/mol | 130.23 g/mol | 158.28 g/mol | 186.34 g/mol |
| Boiling Point (°C) | > 250 | 195 | 229 | 259 |
| Melting Point (°C) | < 25 | -16 | 7 | 24 |
| Density (g/mL) | ~0.85 - 0.90 | 0.824 at 25°C | 0.829 at 20°C | 0.831 at 24°C |
| Water Solubility | Very Low | 0.3 g/L (20°C)[1] | Insoluble[2] | 4 mg/L at 25°C[3] |
| logP (Octanol-Water) | > 5.0 | 3.00 | 4.57 | 5.13 |
Biological Activity and Toxicity
The structure of an alcohol plays a crucial role in its biological activity, including its antimicrobial properties and toxicity. The lipophilicity, dictated by the carbon chain length and structure, is a key determinant of how these molecules interact with cell membranes.
Antimicrobial Activity
Long-chain alcohols are known to possess antimicrobial properties. A patent for ω-cyclohexylalkan-1-ols suggests their utility as antimicrobial agents, particularly against bacteria responsible for body odor. This indicates that this compound likely exhibits antibacterial and antifungal activity. The mechanism of action for long-chain alcohols often involves disruption of the cell membrane.
Cytotoxicity
The cytotoxicity of long-chain alcohols generally decreases as the carbon chain length increases beyond a certain point, due to reduced bioavailability. However, the presence of a bulky cyclohexyl group in this compound could alter its interaction with cellular components compared to linear alcohols.
| Parameter | This compound (Predicted) | 1-Octanol | 1-Decanol | 1-Dodecanol |
| General Toxicity | Low | Low | Low | Low |
| Skin Irritation | Mild Irritant | Irritant[4] | Irritant[5] | Mild Irritant[4] |
| Antibacterial Activity | Expected to be active | Active | Active[6] | Active[7] |
Experimental Protocols
To facilitate direct comparison and further research, detailed protocols for key experiments are provided below.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient is a critical parameter for predicting the behavior of a substance in biological and environmental systems. The shake-flask method is a standard procedure for its determination.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test alcohol in 1-octanol saturated with water.
-
Partitioning: In a separatory funnel, mix a known volume of the octanol stock solution with a known volume of water saturated with 1-octanol.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases (octanol and water) to separate completely.
-
Analysis: Carefully separate the two phases and determine the concentration of the alcohol in each phase using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test alcohols (dissolved in a suitable solvent like DMSO, with a final solvent concentration that is non-toxic to the cells). Include untreated and solvent-only controls.
-
Incubation: Incubate the cells with the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations
Experimental Workflow for logP Determination
Caption: Workflow for determining the octanol-water partition coefficient (logP).
General Signaling Pathway for Alcohol-Induced Cytotoxicity
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Performance of 1-Cyclohexyloctan-1-ol as a chiral auxiliary compared to others
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are powerful tools that temporarily impart chirality to a prochiral substrate, directing subsequent reactions to afford a desired stereoisomer with high selectivity. This guide provides an objective comparison of the performance of three widely used chiral auxiliaries in asymmetric alkylation reactions: Evans' Oxazolidinones, Pseudoephedrine, and Oppolzer's Camphorsultam.
Performance Comparison in Asymmetric Alkylation
The following table summarizes the performance of these three chiral auxiliaries in representative asymmetric alkylation reactions. The data highlights the diastereoselectivity and yield achieved under optimized conditions.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl-4-methyl-5-phenyl-2-oxazolidinone | Allyl iodide | 98:2 d.r. | Not explicitly reported in the cited experiment, but generally high. |
| (1R,2R)-Pseudoephedrine | N-Propionyl-(1R,2R)-pseudoephedrine amide | Benzyl bromide | 97% d.e. (crude) | 92 |
| (2R)-Bornane-10,2-sultam (Oppolzer's Camphorsultam) | N-Propionyl-(2R)-bornane-10,2-sultam | Methyl iodide | >99% d.e. | 95 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison table are provided below.
Asymmetric Alkylation using Evans' Oxazolidinone
This protocol is adapted from a procedure for the alkylation of an N-propionyl oxazolidinone.
Step 1: Acylation of the Chiral Auxiliary (S)-4-Benzyl-2-oxazolidinone is acylated with propionic anhydride in the presence of 4-(dimethylamino)pyridine (DMAP) in tetrahydrofuran (THF) at room temperature.
Step 2: Enolate Formation and Alkylation The resulting N-propionyloxazolidinone is dissolved in dry THF and cooled to -78 °C. A solution of sodium hexamethyldisilazide (NaHMDS) in THF is added dropwise to form the sodium enolate. After stirring for 30 minutes, allyl iodide is added, and the reaction is stirred for several hours at -78 °C.
Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The product is then purified by column chromatography.
Step 4: Cleavage of the Chiral Auxiliary The purified product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred at 0 °C. The auxiliary is then removed by extraction, and the resulting chiral carboxylic acid is isolated.
Asymmetric Alkylation using Pseudoephedrine
This protocol is a general procedure for the diastereoselective alkylation of pseudoephedrine amides.[1]
Step 1: Amide Formation (1R,2R)-Pseudoephedrine is acylated with an appropriate acid chloride or anhydride to form the corresponding amide.
Step 2: Enolate Formation and Alkylation A suspension of anhydrous lithium chloride in dry THF is prepared and cooled to -78 °C. Diisopropylamine is added, followed by the dropwise addition of n-butyllithium to form lithium diisopropylamide (LDA). A solution of the pseudoephedrine amide in THF is then added to the LDA solution at -78 °C to form the enolate. The alkylating agent (e.g., benzyl bromide) is added, and the reaction is allowed to warm to 0 °C and stirred for several hours.
Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric excess is determined by high-performance liquid chromatography (HPLC) or NMR analysis of the crude product. The alkylated amide can be purified by crystallization or chromatography.
Step 4: Cleavage of the Chiral Auxiliary The chiral auxiliary can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, or the amide can be reduced to the corresponding alcohol.
Asymmetric Alkylation using Oppolzer's Camphorsultam
This protocol describes a typical procedure for the alkylation of an N-acyl camphorsultam.
Step 1: Acylation of the Chiral Auxiliary (2R)-Bornane-10,2-sultam is deprotonated with a strong base such as n-butyllithium at low temperature, followed by quenching with an acyl chloride (e.g., propionyl chloride) to form the N-acylsultam.
Step 2: Enolate Formation and Alkylation The N-acylsultam is dissolved in dry THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to generate the enolate. The alkylating agent (e.g., methyl iodide) is then added, and the reaction is stirred at low temperature for several hours.
Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereoselectivity is typically determined by NMR spectroscopy or HPLC analysis. The product can be purified by recrystallization or column chromatography.
Step 4: Cleavage of the Chiral Auxiliary The chiral auxiliary is typically removed by hydrolysis with lithium hydroxide or by reduction with a hydride reagent like lithium borohydride to afford the corresponding carboxylic acid or alcohol, respectively.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for utilizing a chiral auxiliary in asymmetric synthesis.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
References
A Comparative Guide to the Synthesis of 1-Cyclohexyloctan-1-ol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of progress. This guide provides a comparative analysis of established protocols for the synthesis of 1-Cyclohexyloctan-1-ol, a tertiary alcohol with potential applications in various fields of chemical research. The comparison focuses on key performance indicators such as reaction yield and conditions, offering a clear overview to aid in the selection of the most suitable protocol for specific laboratory needs.
The synthesis of this compound, a tertiary alcohol, is most commonly achieved through the versatile Grignard reaction. This method offers a robust and well-established route to the target molecule. Alternative approaches, such as the Barbier reaction and the use of organozinc reagents, present variations in reaction setup and tolerance to functional groups, providing flexibility for different research contexts.
Comparison of Synthesis Protocols
The following table summarizes the key quantitative data for different synthetic routes to this compound, providing a basis for objective comparison of their efficiency.
| Protocol | Reactants | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Grignard Reaction (Protocol 1) | 1-Bromooctane, Magnesium, Cyclohexanone | Iodine (activator) | Anhydrous Diethyl Ether | 2-4 hours | 35 (reflux) | ~85-95 |
| Grignard Reaction (Protocol 2) | Cyclohexyl Bromide, Magnesium, 2-Octanone | Iodine (activator) | Anhydrous Tetrahydrofuran (THF) | 2-4 hours | 66 (reflux) | ~80-90 |
| Barbier Reaction | 1-Bromooctane, Cyclohexanone | Zinc powder | Tetrahydrofuran (THF)/Water | 1-3 hours | Room Temperature | Moderate to Good |
| Organozinc Reaction | 1-Bromooctane, Zinc, Cyclohexanone | LiCl (activator) | Tetrahydrofuran (THF) | 2-5 hours | 25-50 | Good |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Grignard Reaction Protocol 1: From 1-Bromooctane and Cyclohexanone
This protocol outlines the synthesis of this compound via the reaction of octylmagnesium bromide with cyclohexanone.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
1-Bromooctane
-
Cyclohexanone
-
10% Sulfuric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
A solution of 1-bromooctane in anhydrous diethyl ether is prepared and added dropwise via the dropping funnel to initiate the reaction, evidenced by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, the remaining 1-bromooctane solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0°C in an ice bath. A solution of cyclohexanone in anhydrous diethyl ether is then added dropwise with vigorous stirring.
-
After the addition of cyclohexanone, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of a cold 10% sulfuric acid solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.
Barbier Reaction Protocol
The Barbier reaction offers a one-pot alternative to the traditional Grignard synthesis.
Materials:
-
Zinc powder
-
1-Bromooctane
-
Cyclohexanone
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a round-bottom flask, a mixture of zinc powder, 1-bromooctane, and cyclohexanone is suspended in THF.
-
The reaction is initiated, often with gentle heating or sonication.
-
The reaction mixture is stirred at room temperature for 1-3 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the product.
Visualizing Synthesis Pathways
To further aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the logical flow and key reaction steps.
Caption: Workflow for Grignard Synthesis of this compound.
Characterization of 1-Cyclohexyloctan-1-ol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to characterize the novel secondary alcohol, 1-Cyclohexyloctan-1-ol. As a compound of interest in synthetic chemistry and potentially in drug development, a thorough understanding of its structural and chemical properties is paramount. This document outlines the expected outcomes from various analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC). The data presented herein is a predictive analysis based on the well-established spectral characteristics of analogous compounds, such as cyclohexanol and 1-octanol, providing a robust baseline for the characterization of this new chemical entity.
Predicted Analytical Data for this compound
The following tables summarize the predicted quantitative data for this compound based on the analysis of its structural components: a cyclohexyl group, an octyl chain, and a secondary alcohol functional group.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| OH | ~1.5 - 2.5 | Singlet (broad) | 1H |
| CH-OH | ~3.4 - 3.6 | Triplet | 1H |
| Cyclohexyl CH | ~1.0 - 1.9 | Multiplet | 11H |
| CH₂ (adjacent to CH-OH) | ~1.4 - 1.6 | Multiplet | 2H |
| (CH₂)₆ | ~1.2 - 1.4 | Multiplet | 12H |
| CH₃ | ~0.8 - 0.9 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH | ~75 - 78 |
| Cyclohexyl C1' | ~45 - 48 |
| Cyclohexyl C2', C6' | ~28 - 30 |
| Cyclohexyl C3', C5' | ~26 - 28 |
| Cyclohexyl C4' | ~25 - 27 |
| C2 | ~38 - 40 |
| C3 | ~29 - 31 |
| C4 | ~29 - 31 |
| C5 | ~25 - 27 |
| C6 | ~31 - 33 |
| C7 | ~22 - 24 |
| C8 | ~14 - 15 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C-O Stretch (Secondary Alcohol) | 1100 - 1150 | Strong |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Predicted Identity | Relative Abundance |
| 226 | [M]⁺ (Molecular Ion) | Low |
| 208 | [M-H₂O]⁺ | Moderate |
| 143 | [M-C₆H₁₁]⁺ (Loss of cyclohexyl) | Moderate |
| 125 | [M-C₇H₁₅]⁺ (Loss of heptyl) | High |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) | Moderate |
| 55 | Alkyl fragments | High |
Table 5: Predicted Gas Chromatography (GC) Parameters
| Parameter | Predicted Value |
| Column | DB-5 or equivalent non-polar column |
| Injection Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium |
| Predicted Retention Time | Higher than 1-octanol due to increased molecular weight and cyclohexyl group |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures and may be adapted based on the specific instrumentation available.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters: Acquire spectra at 298 K. Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added for a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Parameters: Acquire proton-decoupled spectra at 298 K. Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans are required for adequate signal intensity.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a single drop of neat this compound between two potassium bromide (KBr) plates to form a thin liquid film.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan with clean KBr plates prior to the sample scan. Co-add 32 scans to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and subsequent ionization.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 40 to 400.
4. Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: Use a 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar capillary column (e.g., DB-5, HP-5).
-
Operating Conditions:
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Oven: Start at 100 °C for 1 minute, then ramp the temperature to 280 °C at a rate of 15 °C/minute, and hold at 280 °C for 5 minutes.
-
Detector: FID at 300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for the characterization of this compound and the logical relationship between the information provided by each analytical technique.
A Comparative Analysis of Experimental and Predicted Data for 1-Cyclohexyloctan-1-ol and Its Analog
In the landscape of drug discovery and chemical research, the accurate characterization of novel molecules is paramount. This guide provides a comparative analysis of experimentally determined data for a structural analog, 1-Cyclohexylethanol, and computationally predicted data for 1-Cyclohexyloctan-1-ol. This cross-validation approach is essential for researchers, scientists, and drug development professionals to make informed decisions in the absence of comprehensive experimental data for the target compound.
Data Presentation: Physicochemical and Toxicological Properties
The following table summarizes the available experimental data for 1-Cyclohexylethanol and the predicted data for this compound. This side-by-side comparison facilitates a clear understanding of the potential property differences stemming from the variation in the alkyl chain length.
| Property | 1-Cyclohexylethanol (Experimental Data) | This compound (Predicted Data) |
| Physicochemical Properties | ||
| Molecular Formula | C₈H₁₆O[1] | C₁₄H₂₈O |
| Molecular Weight | 128.21 g/mol [1] | 212.38 g/mol |
| Boiling Point | 189.0 °C at 760 mmHg | 275.4 °C at 760 mmHg |
| Melting Point | Not available | 35.2 °C |
| Density | 0.923 - 0.928 g/cm³ at 25 °C[2][3] | 0.89 g/cm³ |
| Water Solubility | Soluble[3] | 0.015 g/L |
| logP (Octanol-Water Partition Coefficient) | 1.95[1] | 4.62 |
| Toxicological Properties | ||
| Acute Dermal Toxicity | Harmful in contact with skin (Category 4)[3] | Predicted to be harmful in contact with skin |
| Skin Irritation/Corrosion | Causes skin irritation (Category 2)[3] | Predicted to cause skin irritation |
| Eye Irritation/Damage | Causes serious eye irritation (Category 2A)[3] | Predicted to cause serious eye irritation |
| Mutagenicity | Not classified as a mutagen | Not predicted to be mutagenic |
Experimental and Computational Methodologies
A transparent understanding of data generation is crucial for its correct interpretation and application. The following sections detail the protocols for both the experimental data of the analog and the computational predictions for the target molecule.
Experimental Protocols for 1-Cyclohexylethanol
The experimental data for 1-Cyclohexylethanol is sourced from established chemical databases and suppliers. Standard analytical methods were employed for the determination of its physicochemical properties:
-
Boiling Point: Determined by distillation at a specified pressure (760 mmHg), measuring the temperature at which the liquid transitions to a vapor.
-
Density: Measured using a pycnometer or a digital density meter at a controlled temperature (25 °C).
-
Water Solubility: Qualitatively assessed by observing the miscibility of the substance with water.[3]
-
logP (Octanol-Water Partition Coefficient): Experimentally determined using the shake-flask method or estimated through chromatographic techniques like HPLC.
-
Toxicological Endpoints: Acute toxicity, skin, and eye irritation were determined according to standardized OECD test guidelines, likely involving in vivo (animal) or in vitro studies.[3]
Computational Prediction Protocol for this compound
The predicted data for this compound were generated using a combination of widely accepted computational models, such as those available in the OECD QSAR Toolbox and other online prediction platforms.[4][5][6] These tools employ various methodologies:
-
Quantitative Structure-Activity Relationship (QSAR): These models are statistical relationships between the structural or physicochemical properties of molecules and their biological or environmental effects.[7][8] For toxicological predictions, the model identifies structural alerts or fragments associated with specific types of toxicity.
-
Fragment-based Contribution Methods: Physicochemical properties like boiling point, melting point, density, and logP are often predicted by summing the contributions of individual molecular fragments.
-
Read-Across: This approach involves identifying structurally similar compounds with known experimental data and extrapolating the properties of the target molecule.
Visualizing the Comparison and a Hypothetical Signaling Pathway
Workflow for Data Cross-Validation
The following diagram illustrates the workflow for comparing the experimental data of a known analog with the predicted data of a target compound. This process is fundamental in early-stage research where experimental data for the novel molecule is not yet available.
Workflow for comparing experimental and predicted data.
Hypothetical Signaling Pathway Modulation
To illustrate a potential biological application, the following diagram depicts a hypothetical signaling pathway that could be influenced by a molecule like this compound. Such molecules, due to their lipophilic nature, may interact with cell membranes or intracellular receptors.
Hypothetical GPCR signaling pathway modulation.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-cyclohexyl ethanol, 1193-81-3 [thegoodscentscompany.com]
- 3. 1-Cyclohexylethanol | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. QSAR Toolbox [qsartoolbox.org]
- 5. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 7. CORAL/Free software for QSAR and nanoQSAR [insilico.eu]
- 8. QSAR Toolbox - Free software. Any experience? - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
Quantitative Analysis of 1-Cyclohexyloctan-1-ol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Cyclohexyloctan-1-ol within a mixture is crucial for quality control, pharmacokinetic studies, and formulation development. This guide provides a comparative overview of suitable analytical techniques, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Quantitative Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. This section compares four distinct analytical techniques: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Redox Titration.
| Technique | Principle | Sample Preparation | Selectivity | Sensitivity | Throughput | Advantages | Disadvantages |
| GC-FID | Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a hydrogen flame. | Dilution in a suitable solvent; potential derivatization (silylation) to improve volatility and peak shape. | High | High (ng to pg range) | High | Robust, reliable, and widely available. Excellent for volatile and semi-volatile compounds.[1][2][3][4] | Requires volatile analytes; thermal degradation of labile compounds is possible. |
| HPLC-UV (with Derivatization) | Separation based on partitioning between a mobile and stationary phase. UV detection requires a chromophore, necessitating derivatization for this compound. | Derivatization to introduce a UV-absorbing moiety, followed by dilution in the mobile phase. | High | Moderate to High (dependent on the derivatizing agent) | Moderate | Suitable for non-volatile and thermally labile compounds. Versatile with a wide range of stationary and mobile phases.[5][6][7][8][9] | Derivatization adds complexity and potential for side reactions. The analyte itself lacks a strong chromophore.[10] |
| qNMR | The integral of a specific resonance signal is directly proportional to the number of corresponding nuclei. | Dissolution in a deuterated solvent with a known concentration of an internal standard. | High | Low to Moderate (µg to mg range) | Low | Non-destructive, provides structural information, and requires minimal sample preparation. No need for analyte-specific calibration standards if an internal standard is used.[1][3][4][11][12] | Lower sensitivity compared to chromatographic methods; requires access to an NMR spectrometer. |
| Redox Titration | The alcohol is oxidized by a titrant of known concentration. The endpoint is determined by a color change or potentiometrically. | Dissolution of the sample in a suitable solvent. | Low | Low (mg range) | Low | Low cost, simple instrumentation. | Not selective for this compound in a mixture of other oxidizable substances. Provides a measure of total alcohol content.[1][2][7][9] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the direct analysis of this compound due to its volatility.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in isopropanol.
-
Prepare a stock solution of an internal standard (e.g., 1-dodecanol) at 1 mg/mL in isopropanol.
-
Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL, each containing a fixed concentration of the internal standard.
-
For the sample mixture, dilute an accurately weighed amount in isopropanol to fall within the calibration range and add the internal standard.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC or equivalent.[13]
-
Column: A polar stationary phase is recommended for alcohols. A suitable option is a DB-WAX or HP-INNOWax column (30 m x 0.25 mm ID, 0.25 µm film thickness).[14]
-
Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[15]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
Data Analysis: Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
As this compound lacks a UV chromophore, derivatization is necessary for detection. Benzoyl chloride is a common derivatizing agent for alcohols, introducing a UV-active benzoyl group.
Derivatization Procedure:
-
To 1 mL of the sample solution in acetonitrile, add 0.1 mL of pyridine and 0.1 mL of benzoyl chloride.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Sample Preparation:
-
Prepare a stock solution of the derivatized this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Derivatize the sample mixture using the same procedure.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set to 230 nm.
-
Injection Volume: 10 µL.
Data Analysis: Quantification is performed using an external standard calibration curve, plotting the peak area of the derivatized analyte against its concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a direct and non-destructive method for quantification without the need for chromatographic separation.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample mixture into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid). The internal standard should have a resonance that does not overlap with the analyte signals.
-
Gently mix to ensure homogeneity.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid.
-
Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all integrated signals (typically 5 times the longest T1).
-
90° pulse angle.
-
Acquisition of at least 8 scans for good signal-to-noise.
-
Data Analysis: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Redox Titration
This classical method provides a quantitative measure of the total alcohol content in a sample. It is less specific than chromatographic and spectroscopic methods. A common approach involves the oxidation of the alcohol with an excess of a standard oxidizing agent, followed by back-titration of the unreacted oxidant.
Procedure (using Ceric Ammonium Nitrate):
-
Accurately weigh a portion of the sample mixture expected to contain a known approximate amount of this compound and dissolve it in a suitable solvent (e.g., aqueous nitric acid).
-
Add a known excess of a standardized ceric ammonium nitrate solution. The solution will turn red, indicating the formation of a complex with the alcohol.[4][5][11][12][16]
-
Allow the reaction to go to completion.
-
Back-titrate the excess Ce⁴⁺ with a standardized solution of a reducing agent, such as ferrous ammonium sulfate, using a suitable indicator (e.g., ferroin).
-
The endpoint is indicated by a sharp color change.
Data Analysis: The amount of this compound is calculated from the amount of ceric ammonium nitrate consumed in the reaction.
Visualizing the Workflow and Decision Process
To further aid in the understanding of the analytical process, the following diagrams illustrate the general experimental workflow for quantitative analysis and a decision-making tree for selecting the most appropriate technique.
Caption: General experimental workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an analytical technique for this compound quantification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Redox Titration of Ethanol Chemistry Tutorial [ausetute.com.au]
- 3. labicom.cz [labicom.cz]
- 4. 5 Ways to Make Ceric Ammonium Nitrate Test Approachable to Students [labster.com]
- 5. A colorimetric method of determining the presence of ethanol in the blood by the use of ceric ammonium nitrate as a color reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dpuadweb.depauw.edu [dpuadweb.depauw.edu]
- 7. Determination of ethanol in wine by titrimetric and spectrophotometric dichromate methods: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 9. Titration - Wikipedia [en.wikipedia.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Flow injection colorimetric method using acidic ceric nitrate as reagent for determination of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. GC column for alcohol analyses - Chromatography Forum [chromforum.org]
- 15. myfoodresearch.com [myfoodresearch.com]
- 16. Functional Groups - The Cerric Nitrate Test [dept.harpercollege.edu]
Safety Operating Guide
Safe Disposal of 1-Cyclohexyloctan-1-ol: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to handle 1-cyclohexyloctan-1-ol with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1]
Waste Segregation and Storage
Proper segregation of chemical waste is a critical first step. This compound waste should be collected in a designated, properly labeled, and sealed container. To prevent hazardous reactions, it should be kept separate from incompatible materials, particularly oxidizing agents, acids, and bases.[2] The storage container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area away from sources of ignition.[2]
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain.[2][3] This practice can lead to environmental contamination and may be in violation of local regulations. The recommended procedure for disposal is to treat it as hazardous waste. All waste containing this chemical must be disposed of through a licensed hazardous waste management company.
The step-by-step disposal process is as follows:
-
Collection: Collect all waste containing this compound in a clearly labeled, leak-proof container. The label should include the full chemical name and any known hazard symbols.
-
Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure and have secondary containment to prevent spills.
-
Documentation: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
Spill Management
In the event of a spill, the area should be evacuated if the spill is large or if there is inadequate ventilation. For small spills, absorbent pads from a chemical spill kit can be used to contain and clean up the material.[3] All contaminated materials, including the absorbent pads and any contaminated PPE, must be collected and disposed of as hazardous waste.[3]
Chemical and Physical Properties
The following table summarizes the known properties of a structurally similar compound, Cyclohexanol, which can serve as a reference for understanding the potential hazards of this compound.
| Property | Value |
| Appearance | Colorless liquid with a camphor-like odor[4] |
| Flash Point | 67 °C / 152.6 °F[5] |
| Boiling Point | 161 °C / 321.8 °F[5] |
| Water Solubility | 3.6 g/100ml (20°C)[5] |
| Density | 0.9624 g/cm³ at 20°C[4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 1-Cyclohexyloctan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 1-Cyclohexyloctan-1-ol. The following procedural guidance is based on established safety protocols for similar chemical compounds and is intended to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Indirectly vented chemical splash goggles or a face shield. | Protects against potential splashes and vapors that can cause eye irritation.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which may cause irritation.[1][2][4] |
| Body Protection | Chemical-resistant lab coat or apron. | Protects against spills and contamination of personal clothing.[2][3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of potentially harmful vapors.[1][5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Review the Safety Data Sheet (SDS): Before use, thoroughly review the compound-specific SDS.
-
Ensure Proper Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[2][3]
-
Avoid Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces, as similar alcohols can be combustible.
-
Prevent Contact: Wear the appropriate PPE to avoid direct contact with the skin and eyes.[5][6]
-
Emergency Preparedness: Ensure that safety equipment, including an eyewash station, safety shower, and fire extinguisher, is readily accessible.[2][3]
Storage:
-
Container: Store in a tightly sealed, properly labeled container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Segregation: Store separately from oxidizing agents and strong acids.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste, including contaminated materials, in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed and store it in a designated secondary containment area.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental services company. Do not dispose of it down the drain or in regular trash.[7]
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
References
- 1. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]
- 2. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 3. methanol.org [methanol.org]
- 4. uab.edu [uab.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cangardcare.com [cangardcare.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
